RCM-1 specifically targets the oncogenic transcription factor FOXM1, a protein frequently overexpressed in cancers and associated with poor patient prognosis [1] [2]. Its mechanism is multi-faceted:
The following diagram illustrates this primary mechanism and its functional consequences.
Diagram of this compound mechanism: inhibits FOXM1 nuclear translocation, promotes its degradation, and disrupts β-catenin complex, reducing proliferation and survival.
This compound demonstrates efficacy across various cancer types in vitro and in vivo. The tables below summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Tumor Cell Lines [1]
| Cancer Type | Cell Line | Assay | Key Finding with this compound (20 µM) |
|---|---|---|---|
| Rhabdomyosarcoma | Rd76-9 | Growth Curve | Inhibited tumor cell proliferation |
| Melanoma | B16-F10 | Growth Curve | Inhibited tumor cell proliferation |
| Prostate Cancer | MyC-CaP | Phase-Contrast Live Imaging | Increased cell cycle duration |
| Multiple | Rd76-9, B16-F10 | Colony Formation | Reduced formation and growth of colonies |
Table 2: In Vivo Efficacy of this compound in Mouse Models [1]
| Cancer Type | Model | Dosage Regimen | Key Finding |
|---|---|---|---|
| Rhabdomyosarcoma | C56Bl/6J mice with Rd76-9 cells | 20 mg/kg, IP | Inhibited tumor growth |
| Melanoma | C56Bl/6J mice with B16-F10 cells | 20 mg/kg, IP | Inhibited tumor growth |
| Lung Adenocarcinoma | NSG mice with H2122 cells | 20 mg/kg, IP | Inhibited tumor growth |
| General Toxicity | Multiple Models | 20 mg/kg, IP | No toxicity observed (liver enzyme profiling) |
The following methodologies are critical for evaluating this compound's activity.
1. Cell Proliferation and Viability Assays [1]
2. Colony Formation Assay [1]
3. In Vivo Tumor Growth Inhibition Study [1]
4. Immunofluorescence and Confocal Imaging [1]
Research indicates this compound's potential extends beyond monotherapy. A 2023 study explored its combination with the chemotherapeutic drug Vincristine (VCR) in Rhabdomyosarcoma (RMS) [3].
The RCO-1 and RCM-1 proteins in Neurospora crassa are homologs of the yeast Tup1-Ssn6 complex, forming a dimeric transcriptional corepressor [1] [2]. The table below summarizes its key characteristics and biological roles.
| Aspect | Description |
|---|---|
| Molecular Function | Transcriptional corepressor; interacts with sequence-specific DNA-binding proteins to repress target genes [1] [3]. |
| Composition | RCO-1 (Tup1 homolog) & this compound (Ssn6 homolog) [1] [2]. |
| Mechanisms of Repression | Proposed to involve direct inhibition of activators, chromatin remodeling via histone deacetylase recruitment, and direct interference with transcription machinery [1]. |
| Key Biological Roles in *Neurospora* | 1. Photoadaptation: Represses light-induced genes after long light exposures [1] [3]. 2. Hyphal Fusion: Essential for vegetative cell fusion (anastomosis) [4] [2]. 3. Development: Regulates conidiation (spore formation) and sexual development [2]. 4. Stress Response: Represses adaptive responses to antifungal azoles [5]. |
The RCO-1/RCM-1 complex does not bind DNA directly but is recruited to specific genomic loci by interacting with other transcription factors. The diagram below illustrates its integration into key regulatory pathways.
RCO-1/RCM-1 regulatory network. The complex is recruited by DNA-binding partners like CSP-1 to repress transcription of target genes, integrating light and stress signals [3] [5].
A key DNA-binding partner is the transcription factor CSP-1 [5]. The RCO-1/RCM-1 complex physically interacts with CSP-1, and this interaction is crucial for CSP-1's repressive function on its target genes [5]. These targets include genes involved in azole resistance, such as the drug efflux pump cdr4 and the azole target erg11 [5].
Research on the RCO-1/RCM-1 complex employs genetic, molecular, and biochemical approaches. The table below summarizes foundational experimental data.
| Experimental Context | Key Findings in Mutants (Δrco-1 / this compoundRIP) | Experimental Methods & Strains |
|---|
| Photoadaptation [1] [3] | • Sustained mRNA accumulation of light-induced genes (e.g., con-10, con-6, al-1) after 5 hrs of light, unlike wild-type. • Increased light sensitivity for gene activation. • Reduced VVD photoreceptor levels, altering WCC regulation. | • Strains: Δrco-1 (FGSC 11372), This compoundRIP (FGSC 10215), Δvvd (FGSC 7854), wild-type (74-OR23-1VA). • Method: qRT-PCR on mycelia exposed to continuous light. | | Hyphal Fusion [4] [2] | • Defective in conidial anastomosis tube (CAT) fusion and vegetative hyphal fusion. • Abnormal hyphal morphology and "flat" conidiation pattern. | • Strains: Δrco-1 (FGSC 11371, 11372), rco-1CH119 (FGSC 9511). • Methods: Heterokaryon formation assays; microscopy (DIC, SEM) to visualize CATs and cytoplasmic streaming. | | Azole Resistance [5] | • Δcsp-1 mutant is azole-resistant; CSP-1 function requires interaction with RCO-1/RCM-1. • Δwc-1 or Δwc-2 mutants (which reduce csp-1 expression) are also azole-resistant. | • Strains: Δcsp-1 (FGSC 11348), csp-1OE (overexpression), Δwc-1, Δwc-2. • Methods: Growth inhibition assays on ketoconazole/voriconazole; ChIP-qPCR to measure WC-2 binding to csp-1 promoter. |
It is important to distinguish the fungal protein this compound from a small molecule in cancer research that shares the same name. The small molecule This compound (Robert Costa Memorial drug-1) is an inhibitor of the oncogenic transcription factor FOXM1 [6].
To investigate the RCO-1/RCM-1 complex, researchers typically follow these core workflows:
1. Genetic Analysis and Phenotyping
2. Molecular Mechanism Analysis
The RCO-1/RCM-1 complex acts as a master regulator of transcription by repressing gene expression through several mechanisms [1] [2]. Its function is often recruited to specific genes by DNA-binding transcription factors. The core mechanisms include:
RCM-1 is involved in a wide spectrum of cellular processes. The diagram below outlines the key signaling pathways and regulatory networks involving the RCO-1/RCM-1 complex.
The understanding of this compound's function is supported by several key experimental approaches.
| Experimental Method | Key Findings Related to this compound |
|---|---|
| Mutant Phenotyping | Strains with This compound mutations are unable to perform vegetative hyphal fusion and show altered hyphal morphology and defects in development [3]. |
| Gene Expression Analysis | Quantitative RT-PCR of rco-1 and This compound mutants shows a failure in photoadaptation, with sustained high expression of light-induced genes during prolonged light exposure [1] [2]. |
| Protein Interaction Assays | Affinity purification and yeast two-hybrid assays confirm that this compound physically interacts with its partner RCO-1 and with transcription factors like CSP-1 [4] [5]. |
| Chromatin Immunoprecipitation (ChIP) | ChIP-qPCR experiments demonstrate that the complex binds to the promoters of target genes, such as those involved in glycogen metabolism, to exert repression [6]. |
The role of the RCO-1/RCM-1 complex in regulating antifungal resistance is of significant interest for drug development.
csp-1 de-represses these genes, increasing resistance to drugs like ketoconazole [5].
| Mechanism Component | Description | Biological Outcome |
|---|---|---|
| Complex Identity | RCM-1 and RCO-1 are the Neurospora crassa homologs of the yeast Tup1-Ssn6 global transcriptional repressor complex [1] [2]. | Forms a conserved nuclear repressor complex [1] [2]. |
| Role in Photoadaptation | Represses gene transcription after long exposures to light, enabling the transient response characteristic of photoadaptation [2] [3]. | Prevents sustained, high-level expression of light-induced genes; allows perception of new light changes [1] [2]. |
| Regulation of VVD | The complex is required for proper light-induced transcription of the vvd gene. Mutants show reduced VVD levels [1] [3]. | Limits the amount of VVD available to inactivate the WCC, disrupting normal photoadaptation [1]. |
| Effect on WCC Activity | In mutants, the WCC shows increased binding to target gene promoters both in the dark and after long light exposures [1]. | Leads to derepression (sustained expression) of some light-induced genes like con-10 [1] [2]. |
| Gene-Specific Effects | The complex's effect is gene-specific. It is a repressor in the dark for some genes (e.g., al-1, fl) and necessary for their light activation [1]. | In mutants, some genes lose light responsiveness, while others show dark derepression or sustained expression [1]. |
The following diagram illustrates the signaling pathway involving this compound and its partner RCO-1 in the regulation of photoadaptation.
Regulation of photoadaptation by the this compound/RCO-1 complex.
Key experimental evidence for this model comes from studies comparing wild-type and mutant strains.
The table below summarizes mRNA accumulation changes in rco-1 and This compound mutants versus the wild-type, as measured by quantitative RT-PCR [1].
| Gene | mRNA Accumulation in rco-1 / This compound mutants vs. Wild-Type | Interpretation |
|---|---|---|
con-10 |
Increased in dark; Sustained high level after long light exposure [1] [2]. | Loss of repressor complex leads to derepression in dark and failed photoadaptation [1]. |
con-6 |
Altered kinetics (delayed synthesis/degradation); response to light is reduced in This compound [1] [2]. | Complex is required for proper timing and magnitude of light response [1]. |
al-1 |
No light activation; mRNA levels high in dark but do not increase with light [1]. | Complex acts as a repressor in dark but is also necessary for light activation [1]. |
fl |
No light activation; mRNA levels high in dark but do not increase with light [1]. | Complex acts as a repressor in dark but is also necessary for light activation [1]. |
vvd |
Reduced mRNA accumulation in response to light [1]. | Explains photoadaptation defect, as less VVD is available to inactivate WCC [1]. |
The core methodology used to generate this data can be summarized as follows [1] [2]:
The following diagram illustrates the core mechanism of how the RCM-1/RCO-1 complex regulates the light response in Neurospora crassa:
Overview of this compound/RCO-1 in Photoadaptation
The role of this compound was established through classical genetics and molecular biology experiments. The table below summarizes key experimental findings and the methodologies used to uncover them.
| Experimental Finding | Key Experimental Methods | Interpretation |
|---|
| This compound/RCO-1 are essential for photoadaptation. Mutants show sustained high mRNA of light-genes after long light exposure [1]. | - Northern blot analysis
To experimentally study this compound, researchers have employed several standard molecular techniques. Here is an overview of the core methodologies cited in the research:
con-10, con-6) from the cDNA. The relative abundance of mRNA is calculated using methods like the 2^(-ΔΔCt) method, with normalization to constitutively expressed housekeeping genes [1].
The RCM-1 (Regulator of Carbon Metabolism-1) protein in the filamentous fungus Neurospora crassa serves as the functional homolog of the yeast Ssn6 protein, a critical component of the conserved Ssn6-Tup1 co-repressor complex. This complex represents one of the most important global transcriptional regulatory systems in fungi, with fundamental roles in carbon metabolism, light response, morphological development, and environmental adaptation. This compound forms a dedicated complex with its partner RCO-1 (the Tup1 homolog in N. crassa), and this dimeric complex is recruited to specific genomic loci by sequence-specific DNA-binding proteins to mediate transcriptional repression of diverse gene sets [1] [2]. Unlike simpler yeast systems, N. crassa employs this regulatory complex in sophisticated multicellular processes including hyphal fusion, photoadaptation, and carbon catabolite repression (CCR), making it a valuable model for understanding conserved eukaryotic regulatory mechanisms with potential applications in antifungal drug development and industrial enzyme production [1] [3] [4].
The significant conservation between fungal Ssn6-Tup1 complexes and higher eukaryotic transcriptional co-repressors suggests that insights gained from studying this compound may have broad implications for understanding fundamental gene regulatory mechanisms across eukaryotes. This technical guide comprehensively synthesizes current research on this compound, with particular emphasis on its molecular characterization, diverse biological functions, associated experimental methodologies, and integration with broader cellular regulatory networks. The information presented herein is specifically tailored to support researchers and drug development professionals in leveraging this knowledge for targeted therapeutic interventions and industrial applications.
This compound belongs to the family of tetratricopeptide repeat (TPR)-containing proteins that facilitate critical protein-protein interactions in various regulatory contexts. Structural analyses indicate that the TPR domains in Ssn6 homologs mediate interactions with both DNA-binding proteins and chromatin-modifying factors, enabling context-specific gene repression [5]. In N. crassa, this compound directly interacts with RCO-1, which contains WD40 repeats that likely facilitate additional protein interactions and contribute to the stability of the repressor complex [1] [2]. This architectural organization is highly conserved with the yeast Ssn6-Tup1 complex, where Ssn6 (through its TPR domains) serves as the primary adaptor that recruits the complex to promoter regions by interacting with pathway-specific DNA-binding proteins, while Tup1 (via its WD40 repeats) mediates repression through interactions with chromatin-modifying enzymes [6].
The this compound/RCO-1 complex is estimated to form a large macromolecular assembly approximately 440 kDa in size, consistent with the stoichiometry observed for the yeast Ssn6-Tup1 complex [6]. This substantial size facilitates simultaneous interactions with multiple regulatory components, allowing the complex to serve as a platform for recruiting various chromatin-modifying enzymes to target loci. In N. crassa, this complex functions as a central coordinator that integrates signals from multiple regulatory pathways, including the CRE-1-mediated carbon catabolite repression pathway, the White Collar Complex (WCC)-mediated light response pathway, and the MAP kinase-mediated hyphal fusion pathway [7] [1] [3].
The this compound/RCO-1 complex employs multiple mechanistic strategies to achieve transcriptional repression:
Chromatin remodeling: The complex recruits histone deacetylases (HDACs) and other chromatin-modifying enzymes that create transcriptionally repressive chromatin environments at target loci. This remodeling establishes condensed chromatin structures that limit accessibility to the transcriptional machinery [1].
Direct interference with transcription initiation: The complex physically obstructs the assembly of the pre-initiation complex or interacts with basal transcription factors to prevent transcription initiation [6].
Promoter context-specific repression: The mechanism of repression varies depending on the specific DNA-binding protein that recruits the complex to particular promoters, allowing for customized regulatory outcomes based on cellular context [1] [6].
This multifaceted repression mechanism enables the this compound/RCO-1 complex to dynamically regulate diverse gene sets in response to changing environmental conditions, ensuring appropriate cellular adaptation while conserving energy resources.
This compound plays an essential role in carbon source utilization and energy reserve management in N. crassa. The complex works in concert with the CRE-1 transcription factor (the homolog of yeast CreA/Cre1) to mediate carbon catabolite repression (CCR), a fundamental process that ensures preferential utilization of preferred carbon sources like glucose over alternative carbon sources [1]. In CCR, this compound/RCO-1 contributes to the repression of genes encoding plant cell wall-degrading enzymes such as cellulases and hemicellulases when glucose is available [1] [4]. Recent research demonstrates that simultaneous deletion of high-affinity glucose transporters hgt-1/hgt-2 leads to substantial derepression of cellulolytic genes in N. crassa, with observed downregulation of both cre-1 and this compound expression under glucose-depleted conditions, suggesting coordinated regulation within this network [4].
The this compound/RCO-1 complex also exerts significant influence over glycogen metabolism, a crucial energy storage and mobilization system. Mutants lacking functional this compound or RCO-1 display elevated glycogen accumulation and increased glycogen synthase (gsn) activity, indicating that the complex normally represses glycogen biosynthesis under specific metabolic conditions [1]. Molecular analyses confirm that CRE-1 directly binds to promoters of glycogen metabolism genes (gsn, gpn, gph), and this binding is functionally connected to this compound/RCO-1 activity, establishing a coordinated regulatory circuit that balances energy storage with immediate metabolic needs [1].
A distinctive function of the this compound/RCO-1 complex in N. crassa involves mediating photoadaptation—the process by which light-induced gene expression attenuates during prolonged light exposure despite continuous illumination [7] [5]. In this context, the complex represses light-responsive genes such as con-10 after initial activation by the White Collar Complex (WCC), which serves as the primary blue light photoreceptor and transcription factor [7]. Mutants deficient in rco-1 or This compound exhibit sustained mRNA accumulation of light-induced genes even after extended light exposure, demonstrating the critical role of this complex in terminating the light response [7] [5].
Notably, the photoadaptation function of this compound/RCO-1 occurs without altering the protein levels or light-dependent phosphorylation of the photoreceptor WC-1, indicating that the complex operates downstream of the initial light signaling events [7]. This photoadaptation mechanism allows N. crassa to perceive changes in light intensity rather than responding to absolute light levels, providing an evolutionary advantage in natural environments where light conditions fluctuate considerably [7] [5].
The this compound/RCO-1 complex plays an essential role in regulating hyphal fusion events (anastomosis) that establish interconnected networks in filamentous fungi, a process critical for colony integrity, resource sharing, and coordinated growth [3] [2]. Mutants lacking functional this compound or RCO-1 are completely deficient in vegetative hyphal fusion and fail to form conidial anastomosis tubes (CATs) during colony initiation [3] [2]. These mutants also exhibit distinct morphological abnormalities including altered hyphal morphology and reduced aerial hyphae formation, resulting in a characteristic "flat" conidiation pattern [3] [2].
The involvement of this compound/RCO-1 in hyphal fusion places it within a broader regulatory network that includes the MAK-1 and MAK-2 MAP kinase pathways and several additional transcription factors such as ADV-1 and ADA-3 [3]. This integrated regulatory system coordinates gene expression necessary for the detection of fusion partners, directed growth, cell wall remodeling, and plasma membrane fusion during hyphal anastomosis [3].
While less extensively characterized in N. crassa, the conservation of function between this compound and yeast Ssn6 suggests probable involvement in osmotic stress response regulation. In Saccharomyces cerevisiae, the Ssn6-Tup1 complex regulates both HOG-dependent and HOG-independent osmotic stress response genes [8]. The complex represses osmoresponsive genes such as HAL1 and GPD1 under non-stress conditions through upstream repressing sequences (URS), with this repression relieved upon osmotic stress [8]. Deletion of SSN6 or TUP1 can suppress the osmotic sensitivity of hog1 mutants, demonstrating the central position of this complex in the osmotic stress regulatory network [8]. Given the high degree of functional conservation observed for other this compound/RCO-1 activities, it is likely that similar mechanisms operate in N. crassa, although this specific aspect requires further experimental validation.
The generation and validation of This compound mutants involves specific molecular techniques:
Repeat-Induced Point Mutation (RIP): N. crassa employs a unique mutagenesis process called RIP that introduces GC to AT mutations in duplicated DNA sequences during the sexual cycle. The This compound mutant (FGSC#10215) was generated using this approach [1].
Deletion Mutant Verification: The This compound deletion mutant is available from the Fungal Genetics Stock Center (FGSC#10215). Genotyping involves PCR amplification using specific primers flanking the deletion region and verification through DNA sequencing of the mutant locus [1] [3].
Cosegregation Analysis: Essential for confirming that observed phenotypes result from the target deletion rather than secondary mutations. This involves crossing mutants with wild-type strains (e.g., FGSC#2489 or 4200) and analyzing ascospore progeny for co-inheritance of the hygromycin resistance marker (used in deletion constructs) with mutant phenotypes [3].
Comprehensive phenotypic analysis of This compound mutants includes the following assessments:
Hyphal Fusion Assays:
CAT (Conidial Anastomosis Tube) Formation:
Photoadaptation Assays:
Key molecular methods for studying this compound function include:
Chromatin Immunoprecipitation (ChIP):
Gene Expression Analysis:
Protein-Protein Interaction Studies:
Table 1: Phenotypic Characteristics of this compound Mutants in Neurospora crassa
| Phenotypic Category | Observed Effect in Mutant | Measurement Method | Reference |
|---|---|---|---|
| Glycogen Accumulation | 2.5-3.0× increase vs wild-type | Spectrophotometric assay | [1] |
| Glycogen Synthase Activity | 2.0× increase in specific activity | Radioactive enzyme assay | [1] |
| Light-Induced Gene Expression | Sustained expression after 4h light (no adaptation) | qRT-PCR (con-10, con-6) | [7] [5] |
| Hyphal Fusion | Complete absence of fusion plates | Microscopic examination | [3] [2] |
| CAT Formation | No conidial anastomosis tubes observed | DIC microscopy | [3] [2] |
| Colonial Growth | "Flat" conidiation pattern | Visual inspection | [3] |
| Cellulase Production | Derepressed on cellulose | RNA-Seq, enzyme assays | [4] |
Table 2: Genetic Interactions of this compound with Key Regulatory Pathways
| Interacting Gene/Pathway | Nature of Interaction | Biological Process | Experimental Evidence | |-----------------------------|---------------------------|------------------------|---------------------------| | RCO-1 | Direct protein interaction | All processes (complex formation) | Co-IP, yeast two-hybrid | [1] [2] | | CRE-1 | Cooperative repression | Carbon catabolite repression | ChIP-qPCR, expression analysis | [1] [4] | | White Collar Complex | Sequential regulation | Photoadaptation | Phosphorylation assays, expression timing | [7] [5] | | MAP Kinase Pathways (mak-1, mak-2) | Genetic epistasis | Hyphal fusion | Double mutant analysis | [3] | | Glucose Transporters (hgt-1/hgt-2) | Coordinated expression | Glucose signaling, CCR | RNA-Seq, transport assays | [4] |
Diagram 1: this compound/RCO-1 Role in Photoadaptation. The regulatory circuit shows how the complex terminates light-induced gene expression after prolonged illumination in wild type, while mutants show sustained expression.
Diagram 2: this compound/RCO-1 in Carbon Catabolite Repression. The complex is recruited by CRE-1 to repress alternative carbon source utilization genes under high glucose, with derepression occurring during glucose limitation or in mutants.
The this compound/Ssn6 regulatory complex represents a promising target for novel antifungal interventions due to its central role in fungal adaptation and virulence. Several characteristics make this system particularly attractive for therapeutic development:
Fungal-specificity: While higher eukaryotes possess related transcriptional co-repressor systems, the specific architecture and regulatory mechanisms of the this compound/RCO-1 complex show sufficient divergence to enable selective targeting [1] [6].
Pleiotropic effects: Disruption of this complex impacts multiple cellular processes simultaneously, including carbon utilization, stress response, and morphological development, potentially leading to severe fitness costs for pathogenic fungi [3] [2].
Virulence connections: In pathogenic fungi, homologs of this compound/RCO-1 regulate key virulence factors including dimorphic switching, tissue invasion mechanisms, and antioxidant defense systems [2].
Future research should focus on identifying small molecule inhibitors that disrupt specific protein-protein interactions within the complex, particularly the this compound/RCO-1 interface or the recruitment of the complex by pathway-specific DNA-binding proteins.
Understanding this compound function has significant implications for industrial enzyme production, particularly for biofuel production from plant biomass:
Strain engineering: Targeted manipulation of This compound or associated regulators could yield hypercellulolytic strains with reduced carbon catabolite repression, enhancing enzyme production efficiency [1] [4].
Carbon utilization optimization: Engineering this compound/CRE-1 regulatory circuits may enable simultaneous co-utilization of multiple carbon sources, improving fermentation kinetics and product yields [1] [4].
Production stability: Modulating this compound function could help maintain genetic stability and consistent enzyme production profiles in industrial fermentation conditions [1].
Despite significant advances, several important questions about this compound biology remain unresolved:
Addressing these questions will not only advance fundamental understanding of fungal biology but may also reveal new opportunities for therapeutic intervention and biotechnological application.
This compound represents a central component of the conserved Ssn6-Tup1 co-repressor complex in Neurospora crassa, with pleiotropic functions in carbon metabolism, light response, cellular development, and stress adaptation. Its partnership with RCO-1 creates a versatile regulatory platform that integrates multiple environmental signals to coordinate appropriate gene expression responses. The complex employs sophisticated molecular mechanisms involving targeted recruitment to specific genomic loci and subsequent chromatin modification to achieve transcriptional repression of diverse gene sets.
The role of RCM-1 has been characterized through various experiments, providing key quantitative data on its effects.
The absence of a functional RCO-1/RCM-1 complex leads to gene-specific alterations in transcription. The table below summarizes the mRNA accumulation in Δrco-1 and rcm-1RIP mutants compared to the wild-type (WT) [1].
| Gene | Response in Mutants vs. WT | Specific Alteration |
|---|---|---|
con-10 |
Increased & Sustained Expression | mRNA accumulation observed after 30 min light; sustained after long exposures (e.g., 2 days). |
con-6 |
Reduced Light-Regulation | Light-dependent activation is reduced. |
al-1 |
Abolished Light Activation | No light-dependent mRNA accumulation observed. |
fl |
Abolished Light Activation | No light-dependent mRNA accumulation observed. |
vvd |
Reduced mRNA Levels | Lower VVD availability for regulating White Collar Complex (WCC) activity. |
Protein Kinase A (PKA) directly phosphorylates this compound, regulating its repressor activity [2].
rcm-15A) or glutamic acid (phospho-mimetic, rcm-15E) impairs clock function [2].frq locus, a process inhibited by PKA phosphorylation [2].To investigate this compound's function, researchers employ specific methodologies in genetics, molecular biology, and biochemistry.
rco-1 knockout strains (rco-1KO) and This compound mutant strains (rcm-1RIP) are generated via repeat-induced point mutation (RIP). A complete deletion of This compound is lethal [1] [2].rcm-1RIP wc-1KO) are created by genetic crossing to dissect genetic interactions [2].This compound genes (e.g., rcm-15A, rcm-15E) are introduced as knock-in cassettes at the endogenous locus via homologous recombination [2].
frq, con-10, con-6). Total RNA is extracted, electrophoresed, blotted, and probed with specific RNA probes [2].con-10, con-6, al-1, and fl [1].frq). This can show increased WCC binding in rco-1/This compound mutants [1] [2].
While the core function of this compound is established, several questions remain open for investigation:
al-1, fl) while regulating photoadaptation of others (e.g., con-10) [1]?frq warrants further elucidation [2].
The table below summarizes the core information about this compound found in the scientific literature.
| Aspect | Description |
|---|---|
| Primary Identity | Small molecule inhibitor of the transcription factor FOXM1 [1]. |
| Secondary Action | Also identified as an inhibitor of the IL-13/STAT6 signaling pathway [1]. |
| Known Biological Context | Studied in host immune responses to the parasitic worm Hymenolepis nana; its role in circadian rhythm regulation is not established in available literature [1]. |
While no direct link between this compound and the circadian clock is documented, a theoretical connection exists through its target, FOXM1.
The core circadian clock is a transcription-translation feedback loop (TTFL) governed by clock genes like CLOCK, BMAL1, PER, and CRY [2] [3] [4]. This master clock in the suprachiasmatic nucleus (SCN) coordinates peripheral clocks in organs throughout the body [3] [5].
The circadian clock tightly regulates the cell cycle by controlling the expression of key genes at different phases [3]. FOXM1 is a master regulator of the G2/M cell cycle phase transition. Since the circadian clock can rhythmically control the expression and activity of cell cycle genes, FOXM1 could potentially be one of the downstream effectors. Inhibiting FOXM1 with this compound might therefore disrupt a clock-output pathway that controls cell proliferation timing.
This potential relationship can be visualized in the following pathway diagram.
A theoretical model linking circadian output to this compound's target.
RCM-1 (Robert Costa Memorial drug-1) is a small molecule compound identified as a potent inhibitor of the oncogenic transcription factor FOXM1 [1]. FOXM1 is a proliferation-associated transcription factor that is overexpressed in a wide variety of human cancers, and its expression is often correlated with poor patient prognosis [2].
The core mechanism of this compound is to promote the degradation of FOXM1 by inhibiting its nuclear localization, thereby inducing its ubiquitination and subsequent degradation in proteasomes [1]. This is significant because FOXM1 must be in the nucleus to function as a transcription factor.
The following table summarizes the key experimental findings on the anti-tumor activities of this compound from the available study.
| Experimental Model | Treatment Details | Key Findings | Proposed Molecular Effect |
|---|---|---|---|
| In Vitro (Various cancer cell lines) | 20 μM this compound [1] | ↓ Cell proliferation; ↑ cell cycle duration; ↓ colony formation [1] | Inhibition of FOXM1 nuclear localization [1] |
| In Vivo (Mouse models) | 20 mg/kg, Intraperitoneal (IP) injection [1] | ↓ Tumor growth (rhabdomyosarcoma, melanoma, lung adenocarcinoma) [1] | ↓ FOXM1 protein levels; ↓ cell proliferation; ↑ apoptosis [1] |
| Mechanistic Studies | 20 μM this compound [1] | ↓ β-catenin protein levels & nuclear localization; inhibited β-catenin/FOXM1 interaction [1] | Disruption of pro-tumorigenic transcription complex [1] |
Here are the detailed methodologies for key experiments cited in the primary research paper [1].
Cell Viability and Proliferation Assays
Colony Formation Assay
Analysis of Cell Cycle Dynamics via Live-Cell Imaging
In Vivo Tumor Growth Inhibition Studies
Mechanistic Immunofluorescence and Confocal Imaging
The diagram below outlines the logical workflow for a typical in vitro and in vivo study investigating this compound.
Experimental workflow for this compound investigation
The available study confirms that this compound inhibits FOXM1 nuclear localization but does not elucidate the direct molecular target or the precise mechanism [1]. Nuclear import is typically mediated by Nuclear Localization Signals (NLSs) that are recognized by importin proteins [3] [4]. Future research is needed to determine:
Advanced techniques like structural biology (X-ray crystallography/Cryo-EM) or biochemical pull-down assays with recombinant proteins could help identify this compound's direct binding partner.
In the fungus Neurospora crassa, RCM-1 (a homolog of yeast Ssn6) forms a complex with RCO-1 (a homolog of yeast Tup1) that functions as a transcriptional repressor. This complex is integral to the circadian clock and the light-response pathway [1] [2].
The core circadian oscillator in Neurospora involves a transcription-translation negative feedback loop. The White Collar Complex (WCC), composed of WC-1 and WC-2, activates the transcription of the frequency (frq) gene. FRQ protein then represses its own activation by inhibiting the WCC, thus closing the loop [1] [3].
The RCO-1/RCM-1 complex is critical for repressing WC-independent transcription of the frq gene. This repression is essential for maintaining robust circadian rhythms [1]. The mechanism involves several key players and post-translational modifications:
The diagram below illustrates the core circadian feedback loop and the points of regulation by this compound/RCO-1 and PKA.
Figure 1: The core circadian negative feedback loop in Neurospora crassa, showing the role of the this compound/RCO-1 repressor complex and its regulation by PKA. Solid arrows represent activation or formation; blunt arrows represent inhibition.
The following table summarizes key phenotypic and molecular consequences of perturbing this compound and related components in the circadian system.
| Strain / Condition | Circadian Rhythm Phenotype | Molecular Effect on frq Expression | Key Experimental Evidence |
|---|---|---|---|
rcm-1RIP mutant [1] |
Loss of rhythmicity | Constitutive, high-level WC-independent frq transcription. | Luciferase reporter assays, Northern blots. |
rcm-15E (Phosphomimetic) [1] |
Impaired clock function | Increased WC-independent transcription. | Race tube analysis, frq-luc assays in wc-2KO background. |
High PKA activity (e.g., mcb mutant) [1] |
Loss of clock function | Induction of WC-independent frq transcription; reduced this compound binding to frq locus chromatin. | Chromatin association assays, Western blot with anti-PKA substrate antibody. |
cbf-1KO mutant [3] |
Long period, low amplitude | Increased frq mRNA levels in DD; WC-independent FRQ expression. | Race tubes, Northern/Western blot time courses, luciferase reporter assays. |
Critical methodologies from the research are outlined below.
1. Assessing Circadian Rhythms and Gene Expression
frq-luc):
2. Protein Interaction and Phosphorylation Analysis
3. Chromatin Association Studies
In a completely different context, This compound (Robert Costa Memorial drug-1) is a synthetic small molecule identified as a specific inhibitor of the FOXM1 transcription factor, with demonstrated anti-tumor activity [4] [5].
This compound inhibits the nuclear localization of the oncogenic transcription factor FOXM1, leading to its ubiquitination and subsequent degradation by the proteasome. It also inhibits the protein-protein interaction between FOXM1 and β-catenin and reduces nuclear β-catenin levels [4] [5].
| Parameter | In Vitro Findings | In Vivo Findings |
|---|---|---|
| Proliferation | Inhibited tumor cell proliferation; increased cell cycle duration [4]. | - |
| Colony Formation | Reduced formation and growth of tumor cell colonies (IC₅₀ in low µM range) [4]. | - |
| FOXM1 Protein | Decreased protein levels and inhibited nuclear localization [4] [5]. | Decreased FOXM1 in tumors [4]. |
| Apoptosis | - | Increased tumor cell apoptosis [4]. |
| Tumor Models | - | Inhibited growth of mouse rhabdomyosarcoma (Rd76–9), melanoma (B16-F10), and human lung adenocarcinoma (H2122) in mice [4]. |
| In Vivo Dosing | - | 20 mg/kg, delivered intraperitoneally (IP) [4]. |
1. Colony Formation Assay [4]
2. Analysis of FOXM1 Localization and Expression [4]
It is crucial to distinguish between these two "this compound" entities. The first is a protein (a component of a repressor complex) in a fungal model organism, while the second is a synthetic small molecule with therapeutic potential in mammalian systems.
For fellow researchers, the depth of available data allows for robust experimental replication. The Neurospora system provides a powerful genetic model for dissecting circadian mechanisms, while the pharmacological compound offers a promising starting point for oncology drug development.
Forkhead Box M1 (FOXM1) is an oncogenic transcription factor overexpressed in numerous cancer types, including lung adenocarcinoma, rhabdomyosarcoma, melanoma, prostate cancer, and glioblastoma, where its expression correlates with poor patient prognosis [1]. FOXM1 plays a critical role in promoting cellular proliferation and has been implicated in chemo- and radio-resistance across various cancer types, making it a promising therapeutic target [1]. This compound (Robert Costa Memorial drug-1) is a small molecule compound identified through high-throughput screening as a potent and specific inhibitor of FOXM1. This compound uniquely inhibits FOXM1 nuclear localization, increases its ubiquitination, and promotes degradation via proteasomal pathways [1].
The primary molecular mechanism of this compound involves disrupting the protein-protein interaction between FOXM1 and β-catenin, a critical signaling node in carcinogenesis. Research has demonstrated that this compound treatment reduces both FOXM1 and β-catenin protein levels in tumors, decreases β-catenin nuclear localization, and specifically inhibits the physical interaction between these two proteins in cultured tumor cells and in vivo models [1]. This targeted disruption of the FOXM1/β-catenin complex represents a novel approach to cancer therapy that differs from conventional non-specific proteasomal inhibitors.
Co-immunoprecipitation (co-IP) is a powerful affinity-based technique used to study protein-protein interactions in near-physiological conditions [2] [3]. The fundamental principle involves using a specific antibody immobilized on a solid support to capture a target "bait" protein (FOXM1 in this context) along with its associated "prey" proteins from a complex mixture such as a cell lysate [3]. This technique preserves transient interactions and protein complexes that maintain their structure under mild lysis conditions, making it ideal for investigating the mechanism of action of targeted therapeutics like this compound [2].
The co-IP workflow consists of three main stages: cell lysis under non-denaturing conditions to preserve protein interactions, immunoprecipitation using an antibody specific to the target protein, and downstream analysis of the isolated complexes [2]. For this compound studies, co-IP serves as a crucial experimental approach to validate direct effects on FOXM1 protein interactions and to elucidate the compound's mechanism of action at the molecular level. The technique allows researchers to confirm whether this compound treatment disrupts specific protein complexes, alters interaction kinetics, or affects complex stoichiometry [3].
The following diagram illustrates the general co-immunoprecipitation workflow applied to this compound studies:
Cell line selection should reflect the cancer types where FOXM1 is known to be functionally significant. The anti-tumor activity of this compound has been experimentally demonstrated in multiple models, including mouse rhabdomyosarcoma (Rd76-9), melanoma (B16-F10), and human lung adenocarcinoma (H2122) cell lines [1]. For initial experiments, selecting at least two different cell lines with confirmed FOXM1 expression is recommended to establish robust protocols. The This compound treatment conditions that have shown efficacy in previous studies include concentrations of 20 μM in cell culture and 20 mg/kg (approximately 47.1 μM) in animal models, with treatment duration typically ranging from 24-72 hours [1].
Proper control design is essential for interpreting co-IP results. Essential controls include vehicle-treated (DMSO) controls, isotype control antibodies to distinguish specific from non-specific binding, and input lanes representing 1-10% of starting material [2] [3]. For this compound studies specifically, including positive controls known to interact with FOXM1 (such as β-catenin) and negative controls without the primary antibody helps validate the experimental setup. When preparing samples, lysis buffer optimization is critical; NP-40 lysis buffer (150 mM NaCl, 1% NP-40, 50 mM Tris-HCl pH=8.0) is recommended for cytoplasmic and membrane proteins, while RIPA buffer may be required for nuclear proteins or more challenging extractions [2].
Table 1: Experimentally Determined Efficacy of this compound in Preclinical Models
| Experimental Model | This compound Concentration | Exposure Time | Key Findings | Reference |
|---|---|---|---|---|
| Cell culture proliferation | 20 μM | 24-72 hours | Increased cell cycle duration; inhibited colony formation | [1] |
| Mouse xenograft models | 20 mg/kg (IP) | Not specified | Reduced tumor growth; decreased FOXM1 and β-catenin protein levels | [1] |
| Colony formation assay | 1-20 μM | 7 days | Dose-dependent reduction in colony formation | [1] |
| FOXM1/β-catenin interaction | 20 μM | 24 hours | Inhibited protein-protein interaction in cultured cells and in vivo | [1] |
Table 2: Recommended Antibodies for this compound Co-IP Studies
| Target | Antibody Type | Application | Recommended Dilution | Purpose in this compound Studies |
|---|---|---|---|---|
| FOXM1 | Monoclonal or polyclonal | Co-IP, Western Blot | 1:1000 (WB) | Bait protein detection |
| β-catenin | Monoclonal | Western Blot, IF | 1:2000 (WB) | Prey protein confirmation |
| Ki-67 | Monoclonal | Immunofluorescence, IHC | 1:500 (IF) | Proliferation marker |
| Cleaved Caspase-3 | Polyclonal | Western Blot, IHC | 1:1000 (WB) | Apoptosis detection |
| c-Myc | Monoclonal | Co-IP, Western Blot | 1:1000 (WB) | Tag detection in transfection |
Cell preparation begins with culturing appropriate cell lines (e.g., H2122, Rd76-9, or B16-F10) to 80-90% confluency in recommended media [1]. For transfection-based approaches, HEK293T cells have been successfully utilized in co-IP protocols when transfected with relevant cDNAs using transfection reagents such as X-tremeGENE HP, with cells typically collected 36 hours post-transfection [4]. This compound treatment should be performed using a concentration range of 1-20 μM, with 20 μM being the most extensively studied concentration for in vitro experiments [1]. Prepare a fresh stock solution of this compound in DMSO and add directly to cell culture media, ensuring the final DMSO concentration does not exceed 0.1% (v/v), with vehicle-only controls containing equivalent DMSO concentrations.
Lysis buffer preparation should utilize non-denaturing conditions to preserve protein-protein interactions. A recommended membrane solubilization buffer consists of 25 mM HEPES, 150 mM KCl, 1.5 mM MgCl₂, 0.5% NP-40, and 10% glycerol, supplemented with protease and phosphatase inhibitors immediately before use [4]. For efficient inhibition, use complete protease inhibitor cocktail tablets and PhosSTOP phosphatase inhibitors according to manufacturer instructions [4]. Cell processing should be performed on ice: rinse cells with ice-cold PBS, then add chilled lysis buffer (300-600 μL per 1-3×10⁷ cells). Incubate on ice for 10 minutes without agitation, followed by brief sonication in ice-cold water if necessary [2]. Centrifuge the suspension at 8,000 × g for 10 minutes at 4°C, then transfer the supernatant to a fresh tube kept on ice.
Protein quantification is a critical step; use the Pierce BCA Protein Assay Kit or similar method to determine protein concentration [4]. For co-IP experiments, adjust lysates to a consistent concentration (typically 1-2 mg/mL total protein), with 300 μg to 2 mg of total protein recommended per co-IP reaction depending on target protein abundance [3]. Aliquot and snap-freeze unused lysate in liquid nitrogen for storage at -80°C if not used immediately.
Bead preparation can utilize either magnetic or agarose beads. For magnetic beads, couple with anti-FOXM1 antibody according to the Dynabeads Antibody Coupling Kit manufacturer instructions [5]. As control, prepare beads with normal rabbit IgG or appropriate species-matched control antibody. Immunoprecipitation is performed by incubating equalized cell lysates with antibody-coupled beads for 6 hours at 4°C with continuous rotation [4]. Following incubation, place tubes in a magnetic separation rack or centrifuge briefly, then carefully remove and save the supernatant (flow-through) for potential analysis.
Wash steps are crucial for reducing non-specific binding: wash beads 3-4 times with chilled lysis buffer (approximately 500 μL per wash), gently inverting tubes several times during each wash [2] [4]. Avoid vortexing or vigorous shaking that might disrupt protein complexes. After the final wash, completely remove residual wash buffer without disturbing the beads. Protein elution can be achieved by adding 2× Laemmli sample buffer (without bromophenol blue if subsequent mass spectrometry is planned) and heating to 95°C for 5-10 minutes [4]. For non-denaturing elution when maintaining protein activity is required, consider using 0.5 M NH₄OH with 0.5 mM EDTA (pH 11.0) [5].
Protein separation and detection should be performed following standard SDS-PAGE and western blotting protocols. Subject eluted protein samples to electrophoresis using 10% Criterion XT Precast Bis-Tris gels with XT MOPS running buffer [5]. Transfer proteins to PVDF membranes and block with 5% non-fat milk in TBST. For primary antibody incubation, use anti-FOXM1 at 1:1000 dilution to confirm bait protein precipitation, and antibodies against potential interacting partners (e.g., β-catenin at 1:2000) to identify co-precipitated proteins [1]. Secondary detection can utilize IRDye 680RD-conjugated antibodies at 1:100 dilution with detection on a system such as the SimpleWestern Jess automated immunoassay system [4]. Always include input lanes (1-10% of starting material), negative control IPs with normal IgG, and this compound-treated versus vehicle-treated samples on the same blot for accurate comparison.
Mass spectrometry analysis provides an unbiased approach to identify novel protein interactions affected by this compound treatment. Following co-IP, process samples using the optimized protocol that includes reduction with tris(2-carboxyethyl)phosphine (TCEP), alkylation with iodoacetamide (IAA), and tryptic digestion [5]. Analyze peptides using nanoflow liquid chromatography coupled to a high-resolution mass spectrometer, with subsequent database searching using Proteome Discoverer software and interaction validation with Significance Analysis of INTeractome (SAINT) [5]. Advanced kinetic analysis through real-time single-molecule co-IP can reveal transient interactions and kinetic parameters of FOXM1 interactions disrupted by this compound [6] [7]. This method immobilizes bait proteins on the imaging plane of a total internal reflection microscope, allowing observation of single protein-protein interactions with prey proteins in real time with 50-ms time resolution [7].
Protein interaction mapping using co-IP has been instrumental in elucidating this compound's mechanism of action. Studies have confirmed that this compound treatment disrupts the physical interaction between FOXM1 and β-catenin, providing insight into how this small molecule inhibitor exerts its anti-tumor effects [1]. To investigate this further, researchers can perform co-IP experiments followed by western blotting for β-catenin in both this compound-treated and vehicle-treated samples. Additionally, subcellular fractionation combined with co-IP can determine whether this compound affects the nuclear localization of FOXM1 and its interaction partners, consistent with findings that this compound inhibits FOXM1 nuclear localization [1].
Time-dependent studies can reveal the kinetics of this compound action on FOXM1 complexes. By treating cells with this compound for different time points (0, 2, 4, 8, 12, and 24 hours) followed by co-IP, researchers can track the dissociation kinetics of FOXM1 protein complexes. This approach can be combined with cycloheximide chase experiments to determine whether this compound affects the stability of FOXM1 or its binding partners, building on existing knowledge that this compound increases FOXM1 ubiquitination and proteasomal degradation [1].
Table 3: Troubleshooting Guide for this compound Co-IP Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background/non-specific binding | Non-optimized wash stringency; antibody concentration too high | Increase salt concentration in wash buffer (120-1000 mM NaCl); titrate antibody to optimal concentration; include pre-clearing step |
| Weak or no signal | Insufficient starting material; inefficient cell lysis; antibody issues | Increase input protein (up to 2 mg); verify lysis efficiency; validate antibody specificity with knockout controls |
| Inconsistent results between replicates | Protein degradation; uneven bead handling; incomplete washing | Use fresh protease inhibitors; standardize bead resuspension and washing; ensure consistent incubation times |
| High antibody background in western blot | Co-elution of antibody heavy/light chains | Use crosslinked antibody beads; employ biotinylated antibodies with streptavidin beads; switch to different antibody clones |
Crosslinking co-IP can stabilize transient interactions for better detection of FOXM1 complexes affected by this compound. This approach uses mild crosslinkers such as DSP (dithiobis(succinimidyl propionate)) to covalently stabilize protein complexes before lysis, capturing weak or transient interactions that might be disrupted by this compound [8]. Tag-based purification offers an alternative when high-quality FOXM1 antibodies are unavailable. By expressing FOXM1 with tags such as c-Myc, HA, or FLAG, researchers can use well-characterized anti-tag antibodies for co-IP, though this requires genetic manipulation and may not reflect endogenous protein regulation [3] [8].
The following diagram illustrates the molecular mechanism of this compound and how co-IP validates its effects:
Co-immunoprecipitation represents an essential methodology for elucidating the molecular mechanism of this compound and its effects on FOXM1 protein interactions. The protocols outlined in this document provide a robust framework for researchers to investigate how this compound disrupts the FOXM1/β-catenin interaction, promotes FOXM1 ubiquitination and degradation, and inhibits its nuclear localization. As research on this compound progresses toward clinical development, co-IP will continue to play a crucial role in identifying biomarkers of response, understanding potential resistance mechanisms, and optimizing combination therapies. The comprehensive application notes and detailed protocols provided here will enable researchers in both academic and pharmaceutical settings to effectively utilize co-IP methodology in their development of FOXM1-targeted cancer therapeutics.
Although protocols for developing RCM-1 as an antibody are not applicable, the search revealed rich information on its mechanism and delivery, which may be valuable for your research. The experimental details from the identified study are summarized below.
| Aspect | Description |
|---|---|
| Identity & Target | Small molecule inhibitor of FOXM1 transcription factor [1]. |
| Primary Mechanism | Binds FOXM1, prompting its translocation from nucleus to cytoplasm for ubiquitination and proteasomal degradation [1]. |
| Delivery System | Encapsulated in folate acid (FA)-conjugated, amphiphilic poly-beta amino ester (aPBAE) nanoparticles [1]. |
| Key In Vivo Finding | Combination with low-dose Vincristine in mouse model reduced tumor volume, increased cell death, decreased proliferation with no toxicity per liver metabolic panels [1]. |
The nanoparticle delivery system for this compound was specifically engineered to address its hydrophobicity. The synthesis and encapsulation workflow is illustrated below.
Given that this compound itself is not an antibody, the following suggestions might be more aligned with your goal of creating application notes for researchers:
The name "this compound" is not a specific extraction technique but appears in different contexts:
Since your interest likely lies in the general technique, the following is a reliable nuclear extraction protocol.
This protocol is adapted from general laboratory methods for subcellular fractionation [6] [7]. It allows you to separate nuclear proteins from cytoplasmic proteins, which is crucial for studying transcription factors, nuclear receptors, and other nuclear components.
Key Principle: The method uses a series of buffers with different properties to first lyse the cell membrane while leaving the nucleus intact (cytoplasmic extraction), and then to break open the nucleus itself (nuclear extraction) [7].
Before Starting:
Table 1: Cytoplasmic Extraction Buffer [7]
| Reagent | Concentration | Purpose |
|---|---|---|
| HEPES (pH 7.9) | 10 mM | Maintains stable pH |
| KCl | 10 mM | Hypotonic salt; helps lyse cells |
| MgCl₂ | 1.5 mM | Salt; keeps polar species soluble |
| DTT | 0.5 mM | Reducing agent; prevents oxidation |
| EDTA | 1.0 mM | Chelating agent; protects from degradation |
| NP-40 / IGEPAL | 0.05% | Mild, non-ionic detergent; lyses cell membrane |
Table 2: Nuclear Extraction Buffer [7]
| Reagent | Concentration | Purpose |
|---|---|---|
| HEPES (pH 7.9) | 5-20 mM [6] [7] | Maintains stable pH |
| NaCl | 300-400 mM [6] [7] | High salt; disrupts nuclear membrane & releases proteins |
| MgCl₂ | 1.5 mM [7] | Salt; keeps polar species soluble |
| DTT | 0.5-1 mM [6] [7] | Reducing agent; prevents oxidation |
| EDTA | 0.2-1 mM [6] [7] | Chelating agent; protects DNA |
| Glycerol | 25-26% [6] [7] | Stabilizes proteins and prevents freezing |
The diagram below summarizes the entire procedure and key quality control checkpoints.
To verify the success and purity of your fractions, run a Western blot using specific markers [7]:
Q: How long does a typical nuclear extraction take? A: A basic protocol can be completed in under 2 hours if you are experienced [8].
Q: Where is the genomic DNA after extraction? A: After the final high-speed centrifugation, the genomic DNA is located in the insoluble pellet (P2) along with other cellular debris and is typically discarded [8].
Q: Can I add protease inhibitors to the buffers? A: Yes, it is absolutely essential. Add protease and phosphatase inhibitors to all buffers just before use. Ensure the inhibitors are compatible with your buffers (e.g., avoid alcohol-based inhibitors that can precipitate salts) and do not dilute the buffers excessively (no more than 5%) [8].
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for detecting and quantifying RNA targets. This technique combines the reverse transcription (RT) of RNA into complementary DNA (cDNA) with the subsequent quantitative amplification of specific cDNA sequences by real-time PCR. For research on RCM-1 targets—which could involve specific genes, regulatory RNAs, or pathogen biomarkers—RT-qPCR provides the precision necessary for reliable gene expression analysis, drug efficacy testing, and biomarker validation in drug development pipelines. Its unparalleled sensitivity allows researchers to detect low-abundance transcripts from minimal sample material, making it invaluable for pre-clinical studies where sample quantities are often limited [1].
The fundamental principle underlying RT-qPCR involves converting RNA templates into more stable cDNA through reverse transcription, followed by PCR amplification where the accumulation of amplification products is monitored in "real-time" using fluorescent reporting systems. The point in the amplification process where the fluorescence signal exceeds a predefined threshold is known as the quantification cycle (Cq), which correlates inversely with the starting quantity of the target nucleic acid [2]. This robust methodology enables precise quantification of this compound target expression across different experimental conditions, treatment groups, or disease states, providing critical insights for drug development decisions.
The diagram below illustrates the comprehensive RT-qPCR workflow for this compound target analysis, from sample preparation to data interpretation:
Figure 1: Comprehensive RT-qPCR workflow for this compound target analysis. The process begins with proper sample collection and proceeds through RNA quality control, reverse transcription with various priming options, optimized PCR setup, real-time amplification, and rigorous data analysis. Each critical step requires quality assessment before progression to the next phase.
Proper experimental design begins with rigorous sample preparation and quality control measures that significantly impact the reliability of RT-qPCR results:
Biological Replication: Include at least three independent biological replicates per experimental condition to account for natural biological variation and enable meaningful statistical analysis [3]. Biological replicates (samples collected from different sources or at different times) provide greater experimental power than technical replicates (multiple measurements of the same biological sample).
Sample Preservation: Immediately freeze collected samples in liquid nitrogen and store at -80°C to preserve RNA integrity by preventing degradation. This critical step maintains the original transcript profile and ensures accurate quantification of this compound targets [3].
RNA Quality Assessment: Isolate high-quality total RNA using methods that quantitatively recover small RNA species (avoiding glass-fiber filters that may not recover these efficiently). Assess RNA quality using multiple methods: RNA Integrity Number (RIN) >7 (ideally >9) on an Agilent Bioanalyzer, sharp ribosomal RNA bands on ethidium bromide-stained agarose gels, and spectrophotometric ratios of A260/A280 >1.8 and A260/A230 >2.0 [3].
Genomic DNA Elimination: Treat purified RNA with DNase I to remove contaminating genomic DNA that could lead to false-positive amplification. Verify DNA removal by performing PCR on DNase-treated RNA samples without reverse transcription (no-RT controls) [1] [3].
The diagram below illustrates the strategy for selecting and validating reference genes in RT-qPCR experiments:
Figure 2: Reference gene selection and validation strategy. The process involves identifying potential reference genes from literature or preliminary experiments, testing them across all experimental conditions, assessing cycle threshold (Ct) consistency, analyzing expression stability using specialized algorithms, and selecting the most stable genes for normalization.
Table 1: Comparison of one-step and two-step RT-qPCR approaches
| Parameter | One-Step RT-qPCR | Two-Step RT-qPCR |
|---|---|---|
| Procedure | Reverse transcription and PCR in single tube | Separate RT and PCR reactions |
| Advantages | Less experimental variation; fewer pipetting steps; reduced contamination risk; faster; highly reproducible | Stable cDNA archive; flexible priming options; optimized conditions for each reaction; multiple targets from same cDNA |
| Disadvantages | Compromised reaction conditions; limited optimization; fewer targets per sample | More pipetting steps; higher contamination risk; more time-consuming |
| Best For | High-throughput applications; limited sample material; rapid screening | Multiple gene targets from same samples; need for cDNA archive; difficult RNA templates |
| Priming Options | Sequence-specific primers only | Oligo(dT), random, sequence-specific, or mixed primers |
Step 1: Reverse Transcription
Step 2: Quantitative PCR
Table 2: Comparison of quantitative analysis methods for RT-qPCR data
| Method | Principle | Formula | Advantages | Limitations |
|---|---|---|---|---|
| Livak (2^(-ΔΔCT)) | Relative quantification using reference genes | 2^(-ΔΔCT) where ΔΔCT = (CT_target - CT_ref)_treatment - (CT_target - CT_ref)_control | Simple, widely used; no efficiency calculation needed | Assumes 100% amplification efficiency for both target and reference |
| Pfaffl | Efficiency-corrected relative quantification | Ratio = (E_target)^(ΔCT_target) / (E_ref)^(ΔCT_ref) | Accounts for different amplification efficiencies; more accurate | Requires precise efficiency determination |
| Standard Curve | Absolute quantification using external standards | Cq vs log concentration; interpolate unknowns | Provides absolute copy numbers; high precision | Requires accurate standards; more laborious |
Proper data analysis begins with accurate baseline and threshold determination:
The rtpcr package in R provides a comprehensive framework for statistical analysis of qPCR data:
The robust RT-qPCR methodologies outlined in these application notes enable drug development professionals to:
RCM-1 (Robert Costa Memorial drug-1) is a specific inhibitor of the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a key regulator of cell cycle progression, proliferation, and is frequently overexpressed in cancers, associated with poor prognosis and therapy resistance [1] [2].
Here are detailed methodologies for key applications of this compound, compiled from recent studies.
This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines.
This assay tests the long-term clonogenic survival of cancer cells after this compound treatment.
This protocol evaluates the effect of this compound on tumor growth in mouse models.
The table below summarizes key experimental data from published studies using this compound.
| Assay Type | Cell Line / Model | This compound Concentration / Dose | Key Findings | Source |
|---|---|---|---|---|
| Cell Proliferation | Rd76–9, B16-F10, H2122 | 20 µM | Inhibited proliferation, increased cell cycle duration | [1] |
| Colony Formation | Various tumor cell lines | 1-20 µM | Reduced the number and size of colonies in a dose-dependent manner | [1] |
| In Vivo Tumor Growth | Mouse Rd76–9, B16-F10, human H2122 xenografts | 20 mg/kg (IP) | Significant inhibition of tumor growth; reduced FOXM1 and β-catenin protein levels in tumors | [1] |
| Immune Response (H. nana infection) | C57BL/6J mice | 1.7 mg/kg (IP) | Suppressed tuft/IL-13 mediated immune responses, impairing parasite clearance | [3] |
| Protein Interaction (Co-IP) | Cultured tumor cells & mouse tumors | 20 µM (in vitro) | Decreased FOXM1 and β-catenin protein interaction | [1] |
The following diagrams illustrate the established signaling pathway of FOXM1 and a generalized workflow for conducting this compound studies.
Mechanism of the CLDN11/FOXM1 Axis in Cancer. This diagram illustrates a signaling pathway where CLDN11 deficiency activates Hedgehog signaling, leading to FOXM1 upregulation and subsequent tumor progression. This compound directly inhibits FOXM1 to block this pathway [4].
General Workflow for this compound Studies. This flowchart outlines a logical progression for a comprehensive research project involving this compound, from initial in vitro validation to final mechanistic confirmation in vivo.
This compound serves as a valuable pharmacological tool for probing FOXM1 function in cancer biology and immunology. The provided application notes and detailed protocols offer a foundation for researchers to reliably apply this inhibitor, enabling further investigation into FOXM1 as a therapeutic target.
Gene expression analysis has undergone a remarkable transformation over the past decade, evolving from low-throughput techniques to sophisticated high-resolution methods that provide unprecedented insights into transcriptional regulation. The study of gene expression patterns is particularly crucial in cardiovascular research, where precise molecular characterization of conditions like restrictive cardiomyopathy (RCM) can reveal novel therapeutic targets and diagnostic biomarkers. RCM-1 gene expression analysis enables researchers to decipher the complex molecular pathways underlying this rare but severe form of pediatric heart disease, characterized by diastolic dysfunction with preserved systolic function.
Traditional methods such as Northern blotting and reverse transcription PCR (RT-PCR) have provided foundational knowledge in gene expression studies but are limited in throughput and sensitivity. The advent of high-throughput technologies like microarrays and next-generation sequencing has revolutionized our ability to profile transcriptomes comprehensively, allowing simultaneous assessment of thousands of genes across multiple samples. These advances are particularly valuable for studying rare diseases like RCM, where sample availability is often limited and molecular heterogeneity presents significant challenges for diagnosis and treatment.
The selection of appropriate gene expression analysis methods depends on multiple factors, including experimental objectives, sample type and quality, required sensitivity and specificity, and resource constraints. This document provides a comprehensive overview of established and emerging techniques for this compound gene expression analysis, with detailed protocols designed to assist researchers in implementing these methods effectively in their investigations of cardiovascular pathophysiology and therapeutic development.
Low-to-mid-plex gene expression techniques remain valuable for focused investigations where high-throughput capabilities are unnecessary. Northern blotting represents one of the earliest methods for RNA analysis, enabling detection of specific RNA molecules within a mixture through hybridization with complementary DNA probes. This technique provides information about RNA size and integrity but suffers from limitations in sensitivity and throughput. Similarly, Western blotting allows detection of specific protein molecules within complex protein mixtures, providing information about protein expression levels, post-translational modifications, and molecular weight. Though valuable for protein-level confirmation, Western blotting requires specific antibodies and may lack the sensitivity to detect low-abundance proteins.
The reporter gene assay represents another fundamental technique in gene expression studies, particularly valuable for investigating regulatory elements. In this approach, a promoter sequence of interest is linked to a detectable reporter gene such as luciferase or β-galactosidase. The regulatory potential of DNA sequences can be determined by measuring reporter protein activity using fluorescence, absorbance, or luminescence detection methods. This technique is especially useful for validating the functional impact of putative regulatory regions identified through genomic studies of this compound.
Reverse transcription polymerase chain reaction (RT-PCR) and its quantitative variant (qRT-PCR) have become cornerstone techniques for gene expression analysis due to their exceptional sensitivity and specificity. RT-PCR enables mRNA detection and quantification from extremely small sample inputs, potentially even single cells. The method involves reverse transcription of RNA into complementary DNA (cDNA), followed by PCR amplification with gene-specific primers. Quantitative RT-PCR provides precise measurement of transcript abundance through fluorescence-based detection, making it ideal for validating expression changes observed in high-throughput studies and for clinical applications requiring rapid turnaround.
High-throughput technologies have dramatically expanded our ability to study gene expression comprehensively across the entire transcriptome. DNA microarrays, also known as DNA chips or biochips, consist of solid surfaces with attached microscopic DNA spots that hybridize to fluorescently labeled cDNA samples. This approach allows simultaneous measurement of expression levels for thousands of genes, providing a broad overview of transcriptional activity. However, microarrays have limitations in detecting novel transcripts and may suffer from background noise and saturation effects.
RNA sequencing (RNA-Seq) has emerged as the gold standard for transcriptome analysis, providing both quantitative gene expression data and information about transcript isoforms, splice variants, and sequence variations. This high-resolution technique involves conversion of RNA to cDNA, followed by high-throughput sequencing and alignment to reference genomes. RNA-Seq offers a broad dynamic range, high sensitivity for detecting low-abundance transcripts, and the ability to identify novel genes and fusion transcripts without prior knowledge of the transcriptome. These advantages make it particularly valuable for studying this compound, where comprehensive molecular characterization is essential.
More specialized sequencing approaches include Serial Analysis of Gene Expression (SAGE), which creates libraries of short sequence tags representing transcripts, and tiling arrays, which use overlapping probes to cover genomic regions of interest. The choice between these methods depends on specific research goals, with RNA-Seq generally preferred for discovery-based studies and microarrays remaining relevant for targeted applications with limited budgets.
Table 1: Comparison of Major Gene Expression Analysis Techniques
| Technique | Throughput | Sensitivity | Key Applications | Limitations |
|---|---|---|---|---|
| Northern Blot | Low | Moderate | RNA detection, size determination | Low throughput, requires large RNA amounts |
| RT-PCR/qPCR | Low | High | Target validation, small sample analysis | Limited to known genes, low multiplexing |
| Microarray | High | Moderate | Expression profiling, large sample sets | Limited dynamic range, background noise |
| RNA-Seq | High | Very High | Discovery, isoform analysis, novel transcripts | Higher cost, complex data analysis |
| Single-Cell RNA-Seq | High | Variable | Cellular heterogeneity, rare cell populations | Technical noise, high cost per cell |
Proper sample collection and preservation are critical first steps in any gene expression study, particularly when working with clinical specimens such as heart tissue from RCM patients. Cardiovascular tissues should be collected rapidly post-explantation and immediately stabilized to prevent RNA degradation. RNA integrity directly impacts data quality, with RNA Integrity Number (RIN) values >7.0 generally recommended for bulk RNA-Seq and >8.0 for single-cell applications. For pediatric RCM studies, where tissue availability is often limited, optimal preservation techniques are essential to maximize information yield from small samples.
The choice of preservation method depends on downstream applications. Flash-freezing in liquid nitrogen is ideal for bulk RNA extraction, while specialized preservatives like RNAlater may be preferable for field collections or when processing multiple samples simultaneously. For single-cell RNA-Seq applications, immediate processing or cryopreservation with appropriate freezing media is necessary to maintain cell viability. When working with formalin-fixed, paraffin-embedded (FFPE) samples, which are common in clinical archives, specialized extraction protocols are required to address RNA fragmentation and cross-linking, with recent protocol improvements making FFPE-derived RNA increasingly suitable for sequencing applications.
RNA extraction represents a crucial step that can significantly impact experimental outcomes. For comprehensive transcriptome analysis, high-purity RNA free from contaminants such as proteins, genomic DNA, and organic compounds is essential. Numerous commercial kits are available, employing methods based on phenol-chloroform extraction or silica membrane binding. The choice between these methods depends on sample type, with some protocols optimized for specific applications such as low-input samples or challenging tissues.
Comprehensive quality control assessments should include spectrophotometric analysis (A260/A280 and A260/A230 ratios) to evaluate purity, fluorometric methods (Qubit) for accurate quantification, and microfluidic analysis (Bioanalyzer, TapeStation) to assess RNA integrity. The RIN algorithm provides a numerical assessment of RNA quality based on the entire electrophoretic trace, with values >7.0 generally recommended for reliable gene expression data. For single-cell experiments, additional quality metrics such as cell viability, doublet rates, and ambient RNA contamination should be carefully evaluated.
Table 2: RNA Quality Standards for Different Expression Analysis Methods
| Method | Minimum RNA Quantity | Quality Indicators | Special Considerations |
|---|---|---|---|
| qRT-PCR | 10-100 ng total RNA | RIN >6.0, A260/280 >1.8 | Design amplicons <150 bp for degraded samples |
| Microarray | 50-500 ng total RNA | RIN >7.0, A260/280 >1.9 | Requires high purity for efficient labeling |
| Bulk RNA-Seq | 100 ng - 1 μg total RNA | RIN >7.0, A260/280 >2.0 | rRNA depletion recommended for FFPE samples |
| Single-Cell RNA-Seq | Individual cells | Cell viability >80% | Multiplexing recommended to control for batch effects |
| Nanopore Direct RNA | 50-1000 ng total RNA | RIN >8.0 | Poly(A) selection or enrichment required |
Library preparation is a critical step in RNA-Seq that converts RNA into sequencing-ready molecules. The most common approaches include poly(A) enrichment for mRNA sequencing, ribosomal RNA depletion for total RNA analysis, and targeted enrichment for focused studies. For this compound studies focusing on protein-coding genes, poly(A) enrichment effectively captures mRNA by leveraging the polyadenylated tails of eukaryotic transcripts, simultaneously removing ribosomal RNA which constitutes >90% of total RNA. This approach provides excellent coverage of coding transcripts while minimizing sequencing costs on non-informative regions.
For applications requiring detection of non-coding RNAs or partially degraded samples (such as FFPE tissues), rRNA depletion offers advantages by preserving transcripts lacking poly(A) tails. Recent advancements in library preparation include stranded protocols that preserve information about the originating DNA strand, enabling determination of transcript directionality and accurate quantification of overlapping genes. Ultra-low input protocols have also been developed to enable sequencing from limited samples, a valuable capability when studying rare pediatric conditions like RCM where tissue availability is constrained.
The following workflow diagram illustrates the standard RNA sequencing process:
Multiple sequencing platforms are available for RNA-Seq, each with distinctive characteristics influencing experimental design. Illumina short-read systems dominate the field due to their high accuracy, throughput, and cost-effectiveness, making them suitable for most transcriptome quantification applications. Pacific Biosciences (PacBio) and Oxford Nanopore Technologies (ONT) long-read platforms facilitate isoform resolution without assembly, providing valuable information about alternative splicing patterns potentially relevant to RCM pathophysiology.
Sequencing depth and read length are critical parameters requiring careful consideration. For standard differential expression analysis in mammalian transcriptomes, 20-30 million reads per sample typically provides sufficient coverage for robust quantification of medium- to high-abundance transcripts. Longer read lengths (150-300 bp) improve mapping accuracy and are particularly beneficial for splice junction analysis. For complex applications such as de novo transcriptome assembly or single-cell RNA-Seq, higher sequencing depths (50-100 million reads) are recommended to adequately capture transcriptional diversity.
Multiplexing strategies enable efficient processing of multiple samples in a single sequencing run, significantly reducing per-sample costs. Indexed libraries with unique barcode sequences allow sample pooling before sequencing, with computational demultiplexing based on these barcodes. Recent advancements in duplex sequencing methods have expanded multiplexing capabilities even for challenging applications like direct RNA sequencing, where commercial multiplexing options were previously unavailable. These approaches enable more sophisticated experimental designs with appropriate controls and replicates within a single sequencing run.
Raw sequencing data requires extensive preprocessing before biological interpretation. The initial quality assessment using tools like FastQC provides information about read quality, adapter contamination, GC content, and sequence duplication levels. Adapter trimming and quality filtering then remove technical sequences and low-quality bases that might compromise downstream analysis. For RCM studies comparing patient and control groups, careful attention to batch effects and systematic technical variations is essential, as these can create spurious expression patterns if not properly addressed.
Read alignment to a reference genome or transcriptome represents the next critical step. Splice-aware aligners such as STAR and HISAT2 are specifically designed to handle the junction spans characteristic of eukaryotic mRNA, significantly improving mapping accuracy compared to standard DNA aligners. For studies without a reference genome, or when investigating novel transcripts, de novo transcriptome assembly approaches can be employed, though these require deeper sequencing and computational resources. Following alignment, quantification tools like featureCounts and HTSeq generate count matrices representing the number of reads mapping to each genomic feature.
Normalization is arguably the most critical step in RNA-Seq data analysis, addressing technical variations to enable valid biological comparisons. Different normalization methods address distinct sources of bias, with the choice of method depending on experimental design and research questions. Counts Per Million (CPM) provides a simple sequencing depth normalization but does not account for gene length or RNA composition effects, making it primarily useful for within-sample comparisons rather than between-sample differential expression analysis.
Transcripts Per Kilobase Million (TPM) represents an improvement over CPM by accounting for both sequencing depth and gene length, enabling more accurate cross-sample comparisons. For differential expression analysis, more sophisticated methods like the Trimmed Mean of M-values (TMM) and DESeq's median-of-ratios approach specifically model count data distributions to address composition biases that can arise when different samples have distinct expression profiles. These methods operate under the assumption that most genes are not differentially expressed, a generally reasonable premise for well-controlled experiments comparing similar tissue types.
Table 3: Comparison of RNA-Seq Normalization Methods
| Method | Principle | Strengths | Limitations | Best Applications |
|---|---|---|---|---|
| CPM | Scales by total counts | Simple, intuitive | Ignores gene length, composition effects | Within-sample comparisons |
| TPM | Gene length then sequencing depth | Comparable across samples | Sensitive to highly expressed genes | Cross-sample gene comparison |
| RPKM/FPKM | Sequencing depth then gene length | Standardized units | Not comparable across samples | Within-sample isoform comparison |
| TMM | Trimmed mean of expression ratios | Robust to composition bias | Assumes non-DE majority | Differential expression |
| DESeq | Median ratio of counts | Handles varying library sizes | Requires sufficient replicates | Differential expression |
Differential expression analysis identifies genes with statistically significant expression differences between experimental conditions, such as RCM patient tissues versus healthy controls. Model-based approaches like those implemented in DESeq2 and edgeR account for the mean-variance relationship in count data and incorporate appropriate dispersion estimates, providing more reliable significance assessments than simple fold-change thresholds. For RCM studies with limited sample sizes, which is common for rare diseases, recent methods like SWISH offer improved statistical power while controlling false discovery rates.
Alternative splicing analysis represents another crucial dimension in transcriptome characterization, particularly relevant for RCM given the established role of splicing factors in cardiomyopathy. Tools such as rMATS, MAJIQ, and LeafCutter detect differential splicing events from RNA-Seq data, identifying changes in exon inclusion, intron retention, and splice site usage. Integrative analysis combining both differential expression and alternative splicing can reveal coordinated regulatory programs, providing more comprehensive insights into RCM molecular pathology than either approach alone.
Single-cell RNA sequencing (scRNA-seq) has transformed our ability to study cellular heterogeneity in complex tissues like the heart, revealing cell-type-specific expression patterns masked in bulk tissue analyses. Several scRNA-seq platforms are available, including droplet-based systems (10x Genomics, ddSEQ), plate-based methods (SMART-Seq), and nanowell approaches (ICELL8). Each offers distinct trade-offs in terms of cell throughput, transcript coverage, and cost per cell, with the optimal choice depending on specific research goals.
The fundamental scRNA-seq workflow involves single-cell isolation, cell lysis, reverse transcription with cell barcoding, cDNA amplification, and library preparation for sequencing. Unique molecular identifiers (UMIs) are incorporated during reverse transcription to distinguish biological transcript molecules from PCR amplification duplicates, enabling more accurate quantification. For RCM research, scRNA-seq applications might include characterizing cellular composition changes in diseased myocardium, identifying rare cell populations contributing to pathology, or tracing developmental trajectories in model systems.
Multiplexed transcriptional profiling methods like MIX-Seq enable efficient processing of multiple samples in single scRNA-seq experiments, significantly reducing batch effects and per-sample costs. MIX-Seq combines pooled cell culture with computational demultiplexing based on single-nucleotide polymorphism (SNP) profiles, allowing simultaneous assessment of transcriptional responses across dozens to hundreds of cell lines or samples. This approach is particularly valuable for perturbation studies screening multiple therapeutic compounds across diverse cellular contexts relevant to RCM.
The following diagram illustrates the MIX-Seq workflow for multiplexed perturbation screening:
Advanced multiplexing approaches combining genetic demultiplexing with cellular hashing further increase experimental throughput by enabling additional dimensions of multiplexing, such as multiple time points or drug doses within the same experiment. These methods use antibody-derived tags to label cells from different conditions before pooling, with computational separation based on these tags alongside genetic demultiplexing. For RCM therapeutic development, such highly multiplexed designs enable comprehensive assessment of compound efficacy across genetically diverse cellular models, accelerating the identification of promising treatment candidates.
Following identification of differentially expressed genes and splicing events, functional enrichment analysis places these molecular changes in biological context. Gene set enrichment analysis (GSEA) and overrepresentation analysis (ORA) methods identify biological pathways, molecular functions, and cellular compartments significantly associated with expression changes. For RCM studies, cardiovascular-specific gene sets and pathways related to sarcomere function, calcium handling, energy metabolism, and extracellular matrix organization are particularly relevant.
Multiple databases provide curated gene sets for enrichment analysis, including Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG), Reactome, and disease-specific resources like DisGeNET and MalaCards. Integration of multiple data types through weighted gene co-expression network analysis (WGCNA) can reveal higher-order organization in the transcriptome, identifying modules of co-expressed genes and their association with clinical traits. These systems-level analyses move beyond individual gene changes to provide more comprehensive understanding of RCM pathophysiology.
Effective data visualization is essential for interpreting complex transcriptomic data and communicating findings. Heatmaps display expression patterns across genes and samples, while volcano plots visualize the relationship between fold-change and statistical significance in differential expression analysis. Venn diagrams and UpSet plots illustrate overlaps between gene sets, and sashimi plots depict splicing events across experimental conditions.
Integration of transcriptomic data with other molecular profiling approaches can provide additional insights into RCM mechanisms. Proteomic validation confirms that mRNA expression changes translate to protein level alterations, while epigenomic integration explores regulatory relationships between chromatin modifications and transcript abundance. For clinical translation, correlation of molecular signatures with imaging parameters and hemodynamic measurements strengthens the connection between molecular findings and disease presentation, potentially identifying biomarkers for diagnosis or treatment monitoring.
Independent validation of transcriptomic findings remains essential, particularly for potential biomarkers or therapeutic targets. Quantitative RT-PCR provides a sensitive and specific method for confirming expression changes in key genes, with TaqMan assays offering particularly robust performance for clinical samples. For splicing validation, reverse transcription PCR with gel electrophoresis or capillary separation can visually confirm alternative splicing events predicted by computational analysis.
At the protein level, Western blotting, immunohistochemistry, and immunofluorescence validate translation of mRNA changes and provide spatial context within tissue architecture. Functional validation in cellular and animal models establishes causal relationships between molecular changes and disease phenotypes. For this compound, candidate genes might be evaluated in induced pluripotent stem cell-derived cardiomyocytes or animal models using CRISPR-based gene editing, with assessment of functional consequences on cardiomyocyte contractility, calcium handling, and electrophysiological properties.
Comprehensive gene expression analysis provides powerful insights into the molecular basis of restrictive cardiomyopathy, with potential to identify novel diagnostic markers and therapeutic targets for this severe pediatric condition. The rapidly evolving methodology landscape offers multiple approaches suitable for different research questions and sample types, from targeted qRT-PCR to comprehensive single-cell RNA-Seq. As technologies continue advancing, with improvements in sensitivity, throughput, and spatial resolution, our ability to decipher the transcriptional complexity of cardiovascular diseases will further expand, potentially enabling more personalized approaches to RCM management and treatment.
The following methodologies are adapted from the fungal biology study and can serve as a template for investigating phosphorylation of similar repressor complex proteins [1].
This protocol is used to detect phosphorylated this compound directly from cell cultures.
Protein Extraction and Denaturing Immunoprecipitation:
Western Blot Analysis:
This method tests whether this compound is a direct substrate of a kinase, independent of cellular pathways.
Substrate Preparation:
Kinase Reaction:
Detection:
The table below quantifies critical reagents and conditions from the established protocols.
| Experimental Component | Specification | Notes / Purpose |
|---|---|---|
| This compound Antiserum | Generated against GST/RCM-1 (amino acids 480-883) [1] | Used for immunoprecipitation and Western blot detection. |
| Kinase for in vitro assay | Bovine PKA (commercial) or Myc/His/PKAC-1 (partially purified) [1] | Confirms direct phosphorylation. |
| Reaction Buffer (in vitro) | 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂ [1] | Provides optimal enzymatic conditions. |
| Substrate Amount (in vitro) | 5 µg per 30 µL reaction [1] | |
| Kinase Amount (in vitro) | 0.5 µg per 30 µL reaction [1] | |
| Critical Reagents | Protease & Phosphatase Inhibitors [1] | Preserves native phosphorylation state during in vivo analysis. |
| Anti-PKA Substrate Antibody [1] | Key for detecting specific phosphorylation in vivo. |
The diagram below illustrates the core experimental workflow for studying this compound phosphorylation, from hypothesis to validation.
If your experiments with Neurospora crassa RCM-1 mutants are yielding unexpected results, consult the following common problems and solutions.
| Problem Phenomenon | Underlying Cause in this compound Mutants | Suggested Experimental Validation |
|---|---|---|
| Sustained mRNA accumulation after long light exposure (e.g., 5 hours) for genes like con-10, con-6, al-1, and fl [1] [2]. | Failure in photoadaptation, the process that represses light-dependent transcription after initial activation [3]. | Quantitative RT-PCR: Compare mRNA levels in WT and mutant strains at multiple time points (e.g., 30 min, 2-5 hours, up to 2 days of light) [1]. |
| Increased sensitivity to light; gene activation at lower light intensities [2]. | Derepression of the photoresponse pathway; the threshold for activation is lowered. | Dose-response curves: Expose mycelia to a range of blue light fluences and measure mRNA accumulation of a reporter gene like con-10 [2]. |
| Altered kinetics of mRNA synthesis and/or degradation [2]. | Disrupted interaction with other transcriptional regulators, affecting mRNA stability or turnover. | Transcript half-life assays: After a short light pulse, measure mRNA decay over time in the presence of a transcription inhibitor. |
| Reduced accumulation of VVD protein [1]. | The this compound/RCO-1 complex is required for proper expression of the vvd gene [1]. VVD is essential for inactivating the White Collar Complex (WCC). | Western Blot / qPCR: Measure VVD protein and mRNA levels in mutant strains compared to WT after light exposure [1]. |
| Increased binding of the WCC to target gene promoters, even in the dark and after long light exposures [1]. | Lower VVD levels fail to effectively disrupt active WCC dimers, leading to sustained promoter occupancy [1]. | Chromatin Immunoprecipitation (ChIP): Assess WCC binding to promoters of con-10 or al-1 in dark and light conditions [1]. |
The diagram below illustrates how the absence of the this compound/RCO-1 complex disrupts the normal photoadaptation process.
This protocol is adapted from methods used in the search results to characterize rco-1 and This compound mutants [1].
Strain Preparation:
Light Induction:
Sample Harvesting and RNA Extraction:
Quantitative RT-PCR (Reverse Transcription Polymerase Chain Reaction):
Data Analysis:
Q1: Is the this compound/RCO-1 complex directly involved in sensing light? A1: No. The complex itself is not a photoreceptor. It functions as a transcriptional corepressor. Light is sensed by the White Collar Complex (WCC), which activates gene transcription. The this compound/RCO-1 complex is recruited later to help repress this transcription, enabling the cell to adapt to prolonged light [1] [3].
Q2: The this compound mutation is lethal in my fungus. How can I study its function? A2: In Neurospora crassa, a complete deletion of This compound is lethal [1]. Researchers use a severely truncated allele created by Repeat-Induced Point mutation (This compoundRIP), which retains some function but still shows a strong photoadaptation phenotype [1]. You may need to create a conditional knockout or use a hypomorphic (partially functional) allele in your organism.
Q3: Are the functions of this compound conserved in other fungi? A3: Yes. The this compound/RCO-1 complex is the homolog of the well-characterized Tup1-Ssn6 repressor complex in S. cerevisiae. Its role in regulating development and response to environmental signals, including light, appears to be widely conserved across ascomycete fungi [2] [4] [5].
RCM-1 is a small molecule compound identified through high-throughput screening as a potent and specific inhibitor of the oncogenic transcription factor FOXM1 (Forkhead box protein M1) [1]. Its primary mechanism of action involves inhibiting the nuclear localization of FOXM1, promoting its ubiquitination, and leading to its subsequent degradation by proteasomes [1]. FOXM1 is overexpressed in many cancers and is a key regulator of cell proliferation, making it a promising therapeutic target [1] [2].
The following table summarizes the anti-tumor effects of this compound observed in various in vitro and in vivo models:
Table 1: Summary of this compound Anti-Tumor Efficacy
| Model System | Cell Lines / Types | Key Findings | Proposed Mechanism |
|---|---|---|---|
| In Vitro | Mouse melanoma (B16-F10), Rhabdomyosarcoma (Rd76-9), Lung adenocarcinoma (H2122, A549) [1] | Inhibited cell proliferation; Increased cell cycle duration; Reduced colony formation [1] | Inhibition of FOXM1 nuclear localization; Disruption of FOXM1/β-catenin interaction [1] |
| In Vivo | Mouse models of Rhabdomyosarcoma (Rd76-9), Melanoma (B16-F10), Human lung adenocarcinoma (H2122) [1] | Inhibited tumor growth; Decreased FOXM1 protein in tumors; Reduced tumor cell proliferation; Increased tumor cell apoptosis [1] | Decreased FOXM1 protein levels and nuclear localization of β-catenin [1] |
| Drug Resistance | Acute Myeloid Leukemia (AML) cell lines (KG-1, THP-1) [3] | Sensitized AML cells to the Bcl-2 inhibitor Venetoclax [3] | Disruption of the FOXM1-AKT positive feedback loop [3] |
The observation of "high mRNA accumulation" in the context of this compound treatment can be paradoxical, as this compound primarily targets the FOXM1 protein. This section outlines a systematic approach to diagnose and resolve this issue.
Diagram: A logical workflow for troubleshooting high mRNA accumulation observations during this compound experiments.
While not its primary function, a small molecule like this compound could theoretically influence RNA stability. You can investigate this directly.
Inhibiting a key oncoprotein like FOXM1 can trigger adaptive resistance mechanisms, leading to the upregulation of other genes.
It is crucial to rule out technical errors.
Q1: What is the standard working concentration and formulation for this compound in cell culture?
Q2: How is this compound administered in animal models, and what is the typical dosage?
Q3: Does this compound have known effects on other transcription factors or is it specific to FOXM1?
Q4: How does this compound overcome drug resistance in cancer models?
Diagram: The FOXM1-AKT positive feedback loop and this compound mechanism of action.
Table 2: Key Experimental Parameters for this compound Studies
| Experiment | Cell Seeding Density | This compound Concentration | Treatment Duration | Key Assay Steps |
|---|---|---|---|---|
| Cell Proliferation & Viability [1] | 2 x 10⁴ cells/well (6-well plate) | 20 µM | 24, 48, 72 hours | Cell counting with Trypan Blue exclusion using an automated cell counter. |
| Colony Formation Assay [1] | 2 x 10³ cells/well (6-well plate) | 1, 5, 10, 20 µM | 7 days | Fix and stain with Crystal Violet; count colonies with ≥50 cells. |
| Animal Tumor Studies [1] | 1 x 10⁶ cells injected (s.c. or i.m.) | 20 mg/kg (IP injection) | Varies by tumor growth | Measure tumor volume with calipers; analyze tissue via IHC/IF. |
| FOXM1 Knockdown (siRNA) [1] | 2 x 10⁵ cells/well (12-well plate) | N/A | 24-48 hrs post-transfection | Transfert with FOXM1-specific siRNA using Lipofectamine 2000. |
This protocol is crucial for confirming this compound's on-target effect.
This protocol verifies the disruption of a key protein-protein interaction.
Before troubleshooting, it is crucial to understand the compound's mechanism. RCM-1 is a small molecule identified through high-throughput screening as a specific inhibitor of the transcription factor FOXM1 [1].
Its primary established mechanism is not to directly degrade the FOXM1 protein, but to inhibit its nuclear localization. This disruption leads to increased ubiquitination of FOXM1 and its subsequent degradation by proteasomes [1]. Therefore, successful treatment with this compound should result in a visible decrease of FOXM1 signal in the nucleus and an overall reduction in total FOXM1 protein levels.
The following diagram illustrates this mechanism and a typical validation workflow:
Here are common issues and solutions for key assays used to monitor this compound efficacy, based on general protein detection best practices.
IF is critical for visualizing the this compound-induced shift of FOXM1 from the nucleus. The table below summarizes common pitfalls and solutions.
| Potential Issue | Possible Cause | Recommended Solution |
|---|
| Weak or No Signal | Over-fixation, masking the epitope. Insufficient permeabilization. Antibody concentration too low or degraded. Photobleaching of the fluorophore. Protein not present/very low. | Reduce fixation time; perform antigen retrieval [2]. Ensure proper permeabilization with Triton X-100 [3]. Titrate antibody; use fresh aliquots to avoid freeze-thaw cycles [2]. Store and image samples in the dark with anti-fade mountant [4]. Include a positive control (untreated cells); increase signal amplification [2]. | | High Background | Antibody concentration too high. Insufficient blocking or washing. Non-specific secondary antibody binding. Sample autofluorescence. | Titrate both primary and secondary antibodies [3]. Increase blocking time; use serum from the secondary antibody host; increase wash times/detergent [4]. Run a secondary-only control [2]. Use an unstained control to check; treat with sodium borohydride to quench aldehyde autofluorescence [2]. | | Incorrect Localization | this compound efficacy is low. Fixation not optimal. | Verify this compound activity with a functional assay (e.g., proliferation). Consult antibody datasheet for recommended protocol [4]. |
Western Blot is used to confirm the overall reduction in total FOXM1 protein levels after this compound treatment.
| Potential Issue | Possible Cause | Recommended Solution |
|---|
| Weak or No Signal | Over-transfer or incorrect membrane choice. Low protein abundance after this compound treatment. | Optimize transfer conditions; consider PVDF for better retention of low-abundance proteins [5]. Load more protein (e.g., 30-50 µg); confirm efficacy with a highly sensitive detection reagent [5]. | | High Background | Inadequate blocking or washing. Antibody concentration too high. | Try alternative blockers (e.g., BSA for phospho-proteins); increase wash volume/duration and detergent strength [5]. Titrate antibodies to find the optimal dilution [5]. | | Non-specific Bands | Antibody cross-reactivity. | Use knockout cells (e.g., via siRNA) as a negative control to confirm band specificity [1]. |
This detailed protocol, adapted from the methodology in the search results, allows you to assess the impact of this compound on FOXM1 in cell culture [1].
The workflow for this validation process is summarized below:
For any antibody, including RCM-1, specificity must be demonstrated for its intended use. The international scientific community has established foundational strategies, often called the "five pillars" of antibody validation [1] [2]. The table below summarizes these key concepts.
| Validation Pillar | Core Principle | Key Application Notes |
|---|---|---|
| Genetic Strategies (KO/KD) [1] [2] | Confirm loss of signal in cells/tissues where target gene has been knocked out (KO) or knocked down (KD). | Considered a gold standard; essential for demonstrating specificity [3]. |
| Orthogonal Strategies [1] [4] | Correlate antibody-based results with data from a non-antibody-based method (e.g., mRNA sequencing, mass spectrometry). | Verifies results and identifies artifacts related to the antibody itself [4]. |
| Independent Antibody Strategies [1] [4] | Use multiple antibodies against different epitopes on the same target; comparable results increase confidence. | Particularly useful when KO/KD samples are not available [2]. |
| Immunocapture & Mass Spectrometry (IP-MS) [1] | Use antibody to pull down the target protein; identify bound proteins via mass spectrometry. | Provides direct evidence of specificity and can reveal off-target interactions [2]. |
| Tagged Protein Expression [1] | Express the target protein with a tag (e.g., GFP); correlate signal from tag with antibody detection. | Helpful for confirming antibody binding in a controlled system. |
The following workflow diagram illustrates how these strategies form a logical framework for validation planning and execution.
This compound is a specific inhibitor of the transcription factor FOXM1, and its use as a tool in breast cancer research is documented in a recent study [5]. The researchers used siRNA to reduce the target protein and then applied this compound to observe phenotypic and molecular changes.
Experimental Context from Literature [5]:
The diagram below summarizes the molecular mechanism uncovered in this study, which provides the biological context for why validating an antibody for FOXM1 (the target of this compound) is critical.
Suggested Validation Protocol for FOXM1 Antibody in this Context: Building on the five pillars and the referenced study, you could design a validation protocol as follows:
Even with a clear strategy, experiments can fail. The table below addresses common problems and their solutions.
| Problem | Potential Cause | Troubleshooting Guide |
|---|
| No Signal | Incompatible application: Antibody may not work in your application (e.g., it's only validated for WB, not IHC). Epitope masked: The epitope may be inaccessible due to protein conformation or sample fixation. | Check the datasheet for validated applications [3]. Optimize antigen retrieval methods [3]. | | Non-specific Bands/Staining | Off-target binding: Antibody is binding to unrelated proteins with similar epitopes. Incomplete specificity validation. | Run a knockout negative control; this is the most definitive way to identify non-specific bands [3] [6]. Ensure the antibody has been validated using one or more of the five pillars [1]. | | High Background | Cross-reactivity of secondary antibody: Secondary antibody binds to endogenous immunoglobulins in the sample. | Choose a primary antibody raised in a species not present in your sample [3]. | | Inconsistent Results | Lot-to-lot variability: Different production batches of the antibody may have differing performance. Non-reproducible antibody: The antibody itself may be unreliable. | Always use the same lot number for a long-term project [6]. Check for citations and user reviews for the specific product lot [3]. |
Understanding how RCM-1 works is the first step in troubleshooting related experiments. Here is a summary of its known mechanism and typical experimental use from the research.
Since the study on this compound explicitly involved preparing cytoplasmic and nuclear extracts for Western blot and co-immunoprecipitation analysis [1], here is a generalized and reliable nuclear extraction protocol. This can serve as a baseline for your experiments, which you can then optimize for use with this compound.
The goal of nuclear extraction is to separate the nuclear and cytoplasmic fractions of cells. This is an alternative to whole-cell lysis and is essential for studying nuclear proteins like FOXM1 [2]. The protocol below is a synthesis of common laboratory methods [2] [3].
Key Principles:
Buffers and Reagents:
Step-by-Step Procedure:
Based on general best practices for nuclei work and the specific action of this compound, here is a guide for optimizing your experiments. The following workflow diagram outlines the key stages and potential optimization points.
Nuclear Extraction Workflow with Optimization Points
Here are common issues and solutions presented in a Q&A format, synthesizing general nuclear extraction tips with considerations for this compound studies.
| Issue | Possible Cause | Potential Solution |
|---|---|---|
| Low Nuclear Yield | Incomplete nuclear lysis; nuclei loss during washes. | Increase vortexing/incubation time in nuclear lysis buffer [2]; scale down nuclear extraction buffer volume to concentrate sample [2]. |
| High Cytoplasmic Contamination | Incomplete initial cell lysis; harsh mechanical disruption. | Ensure proper number of needle passes; verify centrifugation speed and time; repeat wash steps [3]. |
| Poor Downstream Western Blot | Protein degradation; sample too dilute. | Keep samples on ice; use fresh protease inhibitors; concentrate sample if needed [2] [3]. |
| Inconsistent this compound Effects | Inefficient FOXM1 inhibition; extraction method too harsh. | Confirm this compound concentration (e.g., 20 µM in vitro); use native conditions (avoid SDS in buffers if studying protein interactions) [1] [3]. |
When designing your experiments with this compound, keep these points in mind:
I hope this structured technical support guide provides a solid foundation for your work. The general protocols and troubleshooting advice will need to be adapted and validated for your specific cell lines and experimental conditions.
The table below summarizes the three primary contexts in which "RCM-1" is used to prevent confusion in your experiments.
| Context | Full Name / Description | Key Phenotype & Characteristics | Organism / System |
|---|
| Transcription Factor Complex Subunit [1] | Regulator of Cell Morphology-1 | • Defective hyphal fusion (anastomosis) • Altered hyphal morphology • Impacts asexual/sexual development • Homolog of yeast SSN6 | Neurospora crassa (Fungus) | | Small Molecule FOXM1 Inhibitor [2] | Robert Costa Memorial drug-1 | • Inhibits oncogenic transcription factor FOXM1 • Reduces tumor cell proliferation & growth • Promotes FOXM1 ubiquitination & degradation | Mammalian cells (Cancer research) | | Chloroplast Development Protein [3] | Reduced Chlorophyll Mutant 1 | • Chlorophyll deficiency • Impaired chloroplast development • Yellowish fruits and leaves • Delayed fruit ripening | Tomato (Solanum lycopersicum) |
Here are some common experimental challenges and solutions, categorized by the type of this compound you are studying.
Q: My This compound mutant shows no hyphal fusion. How do I confirm the phenotype?
Q: What is the molecular function of the this compound protein?
Q: What is a standard in vitro protocol for testing the anti-tumor efficacy of this compound?
Q: How does this compound achieve its anti-tumor effect?
To help visualize the core concepts and experimental approaches, here are diagrams generated using Graphviz.
This diagram illustrates the mechanism of action of the small molecule this compound.
This diagram outlines the key steps in characterizing a fungal This compound mutant.
RCM-1 is a small-molecule compound identified for its ability to inhibit the oncogenic transcription factor FOXM1. Its primary documented mechanism is disrupting the FOXM1 signaling pathway, which is crucial for cellular proliferation in multiple cancer types [1].
The table below summarizes key experimental findings from the literature for your reference.
| Aspect | Experimental Findings/Properties |
|---|---|
| Primary Target | FOXM1 transcription factor [1]. |
| Key Mechanism | Inhibits FOXM1 nuclear localization, induces ubiquitination, degrades FOXM1 via proteasomes [1]. |
| Effect on β-catenin | Decreases protein levels & nuclear localization of β-catenin; inhibits β-catenin/FOXM1 interaction [1]. |
| Cellular Proliferation | Increases cell cycle duration; reduces colony formation in assays [1]. |
| In Vivo Efficacy | Inhibits growth of mouse rhabdomyosarcoma (Rd76-9), melanoma (B16-F10), human lung adenocarcinoma (H2122) [1]. |
| Working Concentration (In Vitro) | Studies used 20 μM for treatment of tumor cells [1]. |
| Animal Model Dosage | 20 mg/kg of body weight, delivered intraperitoneally (IP) [1]. |
The research paper provides methodologies for key experiments that validate this compound's activity and its effect on protein interactions. Integrating these protocols can help ensure your assays are properly designed.
Without documented specific failures, you can base troubleshooting on this compound's known mechanism. The diagram below outlines the intended pathway disruption and common experimental points to verify.
Troubleshooting Steps based on the mechanism:
Here are answers to common questions and issues you might encounter during your qPCR experiments.
Q1: I have low yield or no amplification. What should I check? Low yield can be frustrating and is often due to issues with reaction components or cycling conditions [1].
Q2: How can I reduce non-specific amplification and primer dimers? Non-specific products and primer dimers reduce your reaction efficiency and accuracy [1].
Q3: My Ct values are inconsistent across replicates. What could be the cause? Inconsistent Ct values are often a result of technical error rather than a biochemical issue [1].
Q4: My no-template control (NTC) shows amplification. How do I address contamination? Amplification in your NTC indicates contamination of your reagents or primers with the target sequence, or splash-over during pipetting [5].
For a deeper dive into optimizing your qPCR assays, follow these structured protocols.
1. Primer Design and Validation Proper primer design is the foundation of a successful qPCR assay [4] [3].
2. Mastering the qPCR Reaction Mix A standard 50 μl reaction mix can be assembled as shown in the table below. Preparing a master mix for multiple samples is recommended to minimize pipetting error and variability [4] [3].
| Reagent | Stock Concentration | Final Concentration | Volume per 50 μl Reaction |
|---|---|---|---|
| PCR Buffer | 10X | 1X | 5.0 μl |
| dNTP Mix | 10 mM (each) | 200 μM (each) | 1.0 μl |
| Forward Primer | 20 μM | Varies (e.g., 0.5 μM) | 1.25 μl |
| Reverse Primer | 20 μM | Varies (e.g., 0.5 μM) | 1.25 μl |
| MgCl₂ | 25 mM | 1.5 mM (optimize) | 3.0 μl |
| DNA Template | Variable | 10-100 ng genomic DNA | Variable (X μl) |
| DNA Polymerase | 5 U/μl | 1.25 U | 0.25 μl |
| Sterile Water | - | - | Q.S. to 50 μl |
| Total Volume | 50 μl |
3. Thermal Cycler Condition Optimization The following table outlines a standard 3-step cycling protocol, which can be modified based on your results [3].
| Step | Temperature | Time | Cycles | Purpose & Notes |
|---|---|---|---|---|
| Initial Denaturation | 94-98°C | 1-5 min | 1 | Fully denature complex DNA. |
| Denaturation | 94-98°C | 10-60 s | 25-40 | Cycle-dependent denaturation. |
| Annealing | 52-58°C* | 30 s | 25-40 | *Optimize for your primers. |
| Extension | 70-80°C | Variable* | 25-40 | *~1 min/kb for the polymerase. |
| Final Extension | 70-80°C | 5-15 min | 1 | Ensure all products are fully extended. |
| Hold | 4°C | ∞ | 1 | Short-term storage. |
The diagram below outlines a logical workflow for systematically troubleshooting and optimizing your qPCR experiments.
I hope this technical support guide provides a solid foundation for your qPCR optimization work.
The RCM-1 and RCO-1 proteins in Neurospora crassa form a repressor complex, which is the functional homolog of the Tup1-Ssn6 repressor complex in yeast [1] [2]. This complex is involved in several key regulatory processes:
rco-1 or This compound lead to sustained, high-level expression of light-induced genes even after long light exposures [2].frq) locus, a core component of the circadian clock [2]. It also interacts with other transcription factors, like CSP-1, to regulate rhythmic gene expression [3] [4].The following diagram outlines a general experimental workflow for validating the function of the this compound/RCO-1 complex, synthesized from the methodologies in the search results.
The table below provides more detailed methodologies for the key experiments cited in the research.
| Experimental Goal | Detailed Protocol & Methods | Key Measurements & Data |
|---|
| Assessing Circadian & Light Phenotypes [6] [2] | Race Tube Assays: Grow mutant and wild-type strains on race tubes (long glass tubes with growth medium) in constant darkness. Mark growth fronts daily.
Photoadaptation Assays: Expose mycelia to light for varying durations (e.g., 30 min vs. 2 days). Harvest tissue for RNA extraction. | Period & Rhythm: Measure the period length and amplitude of conidiation bands.
mRNA Accumulation: Use qRT-PCR to quantify mRNA levels of light-regulated genes (e.g., con-10, con-6, al-1). |
| Validating Gene-Phenotype Link [7] [5] | Co-segregation Analysis: Cross the mutant strain (e.g., Δrco-1) with a wild-type strain. Analyze the progeny to see if the knockout cassette (e.g., hygromycin resistance) co-segregates with the mutant phenotype.
Complementation Test: Introduce a wild-type copy of the gene into the mutant strain and observe if the wild-type phenotype is restored. | Progeny Scoring: Score phenotypes (e.g., conidiation pattern, protoperithecia formation) and genotype (marker resistance) in ascospore progeny.
Phenotype Rescue: Determine if the defect is reversed in the complemented strain. |
| Analyzing Molecular Interactions [6] [2] | Chromatin Immunoprecipitation (ChIP): Use antibodies against proteins of interest (e.g., CBF-1, WCC) to immunoprecipitate protein-DNA complexes. Use qPCR to quantify enrichment at specific promoter regions (e.g., C-box of frq).
Protein Stability Assays: Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) and harvest samples over time for Western blotting. | Binding Enrichment: Calculate fold-enrichment of target DNA sequences in the immunoprecipitated sample vs. control.
Protein Half-life: Plot protein levels over time to determine degradation rate and half-life. |
In these studies, "validation" typically refers to confirming the biological function and mechanism of action of the this compound/RCO-1 complex, not its utility as a therapeutic target or product. Key validation steps include:
The This compound gene (rRNA cytosine methyltransferase 1) is known to encode a protein responsible for modifying ribosomal RNA (rRNA). This modification is crucial for proper ribosome function and can affect how cells respond to environmental stresses [1] [2].
The table below summarizes what is known about this compound and its homologs in key model organisms:
| Species | Gene / Protein Name | Primary Function | Key Phenotypes of Mutants |
|---|---|---|---|
| Filamentous Fungi (Neurospora crassa) | This compound | Hyphal fusion, fungal development, asexual & sexual sporulation [1] | Defective in hyphal fusion (anastomosis), abnormal hyphal morphology [1] |
| Budding Yeast (Saccharomyces cerevisiae) | SSN6 | Subunit of SSN6/TUP1 general transcriptional repressor complex [1] | N/A (Not a direct functional homolog in the context of rRNA methylation) |
| Plants (Arabidopsis thaliana) | NSUN5 | Methylation of 25S rRNA at specific cytosine residue (C2268 in A. thaliana) [2] | Mutants are viable but hypersensitive to specific protein translation inhibitors [2] |
| Animals (e.g., Homo sapiens) | NSUN5 | Methylation of 28S rRNA at a conserved cytosine residue [2] | Associated with intellectual disability, reduced growth, and other developmental defects [2] |
To build your own comparative guide, the following experimental approaches from the literature can be useful. The workflow for identifying and characterizing such homologs often follows a logical path from computational analysis to functional validation.
Here are more detailed explanations of the key methodologies shown in the workflow:
This compound mutants in Neurospora crassa [1].This compound and its homologs, this includes analyzing changes in hyphal shape, rates of growth, and the ability to produce spores (asexual and sexual development) [1]. In plants and animals, a common test is to challenge mutants with low doses of antibiotics that inhibit protein translation (e.g., hygromycin B, anisomycin), to which they often show heightened sensitivity, linking the gene directly to ribosome function [2].Since a unified resource is not available, you may need to create your own guide by synthesizing data from various sources. Here are some suggestions:
In tomato, SlRCM1 (Reduced Chlorophyll Mutant 1) is a gene encoding a chloroplast-targeted metalloendopeptidase crucial for chlorophyll synthesis and chloroplast development [1].
The rcm1 mutant was isolated from an ethylmethanesulfonate (EMS) mutagenized population. The table below summarizes the key phenotypic differences compared to the wild type (Ligeer 87-5) [1].
| Trait | Wild Type | rcm1 Mutant |
|---|---|---|
| Fruit Color (MG/BR stage) | Normal green | Yellowish, significantly less chlorophyll |
| Chloroplast Structure | Normal thylakoid membranes | Collapsed thylakoid membranes; smaller chloroplasts |
| Chlorophyll Content | Normal | Significantly reduced at MG, BR, and YR stages |
| Carotenoid Content | Normal | Significantly reduced at all stages tested |
| Leaf Chlorophyll | Normal | Significantly reduced |
| Photosynthetic Efficiency | Normal maximum photochemical efficiency (Fv/Fm) | Significantly decreased (Fv/Fm) |
| Fruit Ripening | Normal | Delayed by approximately 6 days |
The molecular mechanisms were uncovered through several key experiments [1]:
rcm1 mutant was identified from an EMS-mutagenized population. The causal gene was pinpointed using MutMap, a method that pools and sequences the genomes of mutant individuals to identify SNPs linked to the phenotype.Solyc08g005010 was the gene underlying the mutant phenotype. A single-nucleotide substitution (T → A) in its second exon causes a premature stop codon.lutescent1 (l1) mutant was restored by introducing the wild-type allele of SlRCM1, proving they are the same gene.SlRCM1 in a wild-type background recapitulated the l1 mutant's yellowish fruit phenotype.The following diagram illustrates the experimental workflow and the role of SlRCM1 in chloroplast development.
In a cancer context, This compound (Robert Costa Memorial drug-1) is a small-molecule inhibitor of the FOXM1 transcription factor, which is often overexpressed in tumors [2].
Studies have focused on the compound's efficacy rather than a direct mutant-vs-wild type transcriptome comparison. The table below summarizes key findings from in vitro and in vivo models [2].
| Assay/Model | Experimental Finding |
|---|---|
| Cell Proliferation | This compound treatment increased cell cycle duration and reduced the growth of tumor cell colonies. |
| FOXM1 Localization | Confocal imaging showed this compound inhibits FOXM1 nuclear localization. |
| In Vivo Tumor Growth | This compound treatment inhibited growth in mouse models of rhabdomyosarcoma, melanoma, and human lung adenocarcinoma. |
| Tumor Biology | This compound decreased FOXM1 protein in tumors, reduced tumor cell proliferation, and increased apoptosis. |
| Mechanism | This compound decreases β-catenin protein levels and nuclear localization, and inhibits its interaction with FOXM1. |
The anti-tumor activity was characterized using standard cancer biology techniques [2]:
In the context of fungal biology, particularly in Neurospora crassa, RCM-1 (also known as RCO-1) is a protein that functions as part of a transcriptional corepressor complex.
In other research contexts, this compound (Robert Costa Memorial drug-1) is a synthetic small molecule studied for its therapeutic potential.
| Experimental Context | Reported Findings on this compound Treatment | Key Experimental Methodologies |
|---|
| Cancer Models (e.g., rhabdomyosarcoma, melanoma, lung adenocarcinoma) [3] | • Inhibited tumor cell proliferation. • Increased cell cycle duration. • Reduced colony formation. • Inhibited tumor growth in mouse models. • Decreased FOXM1 protein and nuclear β-catenin in tumors. | • Cell Proliferation Assays: Growth curves measured with automated cell counters [3]. • Colony Formation Assay: Colonies fixed and stained after 7 days; those with ≥50 cells counted [3]. • In Vivo Studies: 20 mg/kg this compound delivered intraperitoneally (IP) in mouse models; tumor volume measured with calipers [3]. | | Parasitic Infection (Hymenolepis nana in mice) [4] | • Suppressed intestinal stem cell differentiation into tuft and goblet cells. • Dampened type 2 cytokine secretion. • Impeded the host's capacity to eliminate the parasite. | • Animal Model: C57BL/6J mice injected with 1.7 mg/kg this compound IP for 7 days [4]. • Tissue Analysis: Immunohistochemistry (IHC) and immunofluorescence (IF) to count specific cell types. Western blotting and RT-qPCR to measure cytokine expression [4]. |
The biological effects of the small-molecule this compound are mediated through its action on key signaling pathways. The diagrams below illustrate these mechanisms based on the search results.
The provided search results do not contain sufficient detail to fully reconstruct the fungal this compound corepressor pathway with high confidence for a detailed diagram.
Given the dual meanings of this compound, it is crucial to define your research context clearly.
To find more specific "photoadaptation role validation" data for the fungal this compound, I suggest you search for the original research articles on platforms like PubMed using keywords such as "this compound RCO-1 Neurospora photoadaptation" or "vivid gene repression this compound."
RCM-1 is a small molecule compound identified as a specific inhibitor of the FOXM1 transcription factor. The primary protein interaction partners and the mechanism by which this compound acts are summarized below.
The following diagram illustrates this signaling pathway and the point of this compound's intervention.
The key experiments that confirmed this compound's disruption of the FOXM1-β-catenin interaction and its anti-tumor effects are detailed below.
Table 1: Key Experimental Evidence for this compound
| Experimental Assay | Key Findings | Experimental Context (Models Used) |
|---|---|---|
| Co-immunoprecipitation (Co-IP) | Demonstrated inhibition of the protein-protein interaction between β-catenin and FOXM1 [1]. | Cultured tumor cells and in vivo tumor models [1]. |
| Confocal Imaging / Immunofluorescence | Showed inhibition of FOXM1 nuclear localization in tumor cells [1]. | Cultured tumor cells (e.g., Rd76–9 rhabdomyosarcoma, B16-F10 melanoma) [1]. |
| Western Blot Analysis | Decreased FOXM1 and β-catenin protein levels in tumors [1]. | Mouse models of rhabdomyosarcoma, melanoma, and lung adenocarcinoma [1]. |
| *In Vivo* Efficacy Studies | Inhibited tumor growth in multiple mouse models [1]. | Rd76–9 (rhabdomyosarcoma), B16-F10 (melanoma), H2122 (human lung adenocarcinoma) [1]. |
It's important to understand the limitations of the available information for your requested guide:
Table 2: Comparison with an Alternative PPI Inhibition Strategy
| Feature | This compound (Small Molecule) | Stapled Peptide 1907 (Example from [3]) |
|---|---|---|
| Target | FOXM1 / β-catenin interaction [1]. | FAK FAT / Paxillin LD2 interaction [3]. |
| Modality | Small molecule [1]. | All-hydrocarbon-stapled alpha-helical peptide [3]. |
| Reported Binding Affinity | Specific quantitative data (e.g., KD, Ki) not provided in searched results. | KD = 0.8 ± 0.6 µM (∼100-fold greater than native sequence) [3]. |
| Primary Mechanism | Inhibits FOXM1 nuclear localization, promotes its degradation [1]. | Directly blocks the PPI by mimicking a native helical motif [3]. |
| Key Experimental Evidence | Co-IP, reduced nuclear localization, in vivo tumor growth inhibition [1]. | X-ray co-crystal structure, Surface Plasmon Resonance (SPR), in vivo efficacy [3]. |
The following table summarizes the experimental findings for RCM-1 from key pre-clinical studies.
| Cancer Type | Model System | Key Findings on Efficacy | Proposed Mechanism of Action | Cited Source |
|---|
| Multiple Cancers (Rhabdomyosarcoma, Melanoma, Lung Adenocarcinoma) | In vivo mouse models; Various cell lines (Rd76-9, B16-F10, H2122) | Inhibited tumor growth; Reduced tumor cell proliferation; Increased tumor cell apoptosis | Inhibits FOXM1 nuclear localization, promotes its ubiquitination and proteasomal degradation; Disrupts FOXM1/β-catenin interaction [1] [2] | [1] | | Rhabdomyosarcoma (RMS) | In vitro human & mouse RMS cell lines; In vivo mouse model | Synergistic effect with low-dose Vincristine; Enhanced apoptosis; Reduced tumor cell proliferation | Nanoparticle-delivered this compound enhances drug delivery and efficacy; Downregulates CHAC1 gene [3] | [3] |
To assist in experimental design, here are the methodologies for crucial assays conducted in the primary this compound studies.
| Experiment Type | Detailed Protocol Summary | Key Reagents & Assays | Source |
|---|---|---|---|
| In Vivo Tumor Models | 1x10^6 tumor cells injected into immunocompromised mice; Mice treated with this compound (20 mg/kg, IP) or vehicle; Tumor volume measured with calipers [1]. | Mouse models: C56Bl/6J, NSG; Cell lines: Rd76-9 (rhabdomyosarcoma), B16-F10 (melanoma), H2122 (lung adenocarcinoma) [1]. | [1] |
| Cell Proliferation & Viability | 2x10^4 cells seeded in 6-well plates; Treated with this compound (20 µM) or DMSO; Viable cells counted at 24, 48, 72h using Trypan blue exclusion [1]. | Automated cell counter (Countess II FL); Trypan blue [1]. | [1] |
| Colony Formation Assay | 2x10^3 tumor cells seeded in 6-well plates; Treated with this compound (1-20 µM); Colonies fixed at day 7, stained with crystal violet; Colonies with ≥50 cells counted [1]. | Crystal violet staining [1]. | [1] |
| Mechanism Investigation | Protein extracts from tumor cells; Cytoplasmic/nuclear fractions prepared; Co-immunoprecipitation and Western Blot to assess FOXM1/β-catenin interaction and localization [1]. | Co-immunoprecipitation (Co-IP); Western Blot; Antibodies: FOXM1, β-catenin [1]. | [1] |
| Nanoparticle Delivery for this compound | This compound encapsulated in folate-acid-conjugated nanoparticles; IV administration in mouse models; UV/Vis spectroscopy to determine drug loading capacity [3]. | Amphiphilic poly-beta amino ester (aPBAE) nanoparticles; Folic acid (FA); Polyethylenimine (PEI) [3]. | [3] |
Based on the mechanistic studies, the following diagram illustrates how this compound inhibits FOXM1 to exert its anti-tumor effects.
This diagram visualizes the core proposed mechanism: this compound prevents FOXM1 from functioning in the nucleus, disrupting its cancer-promoting partnership with β-catenin.
The search results clearly indicate that this compound is a promising anti-cancer agent, but also highlight specific gaps in the available data.
To pursue your research interest, I suggest the following:
This compound (Robert Costa Memorial drug-1) is a small molecule inhibitor identified for its potent and specific activity against the FOXM1 transcription factor [1] [2] [3].
The diagram below illustrates the proposed signaling pathway and mechanism of action for this compound based on the gathered research.
The anti-tumor activity of this compound has been demonstrated in both in vitro (lab-based) and in vivo (animal model) experiments. The table below summarizes key experimental findings from the literature.
| Experiment Type | Cell Lines / Models Used | Key Findings | Reference |
|---|---|---|---|
| Cell Proliferation | Rd76-9 (rhabdomyosarcoma), B16-F10 (melanoma), H2122 (lung adenocarcinoma) | Dose-dependent inhibition of tumor cell proliferation; increased cell cycle duration. | [1] |
| Colony Formation | Various tumor cell lines | Reduced the formation and growth of tumor cell colonies. | [1] |
| Animal Models | Mouse models of rhabdomyosarcoma, melanoma, and human lung adenocarcinoma | Inhibition of tumor growth; decreased FOXM1 protein in tumors; reduced tumor cell proliferation and increased apoptosis. | [1] |
| Mechanism Confirmation | Cultured tumor cells and animal models | Decreased nuclear β-catenin and inhibited β-catenin/FOXM1 interaction. | [1] |